(S)-Landipirdine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m1/s1 |
InChI Key |
MTTHRRVVGMPYQG-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Landipirdine: A Technical Overview of its Mechanism of Action
(S)-Landipirdine (also known as SYN120 or RO5025181) is an investigational drug that has been evaluated for its potential therapeutic effects in neurodegenerative disorders, particularly in the context of cognitive and psychiatric symptoms associated with Parkinson's disease dementia and Alzheimer's disease.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, based on available scientific literature.
Core Mechanism of Action: Dual 5-HT6 and 5-HT2A Receptor Antagonism
The primary mechanism of action of this compound is its function as a potent and selective antagonist of the serotonin 5-HT6 receptor (5-HT6R).[1][4] Furthermore, it is characterized as a dual antagonist, also exhibiting blocking activity at the serotonin 5-HT2A receptor (5-HT2AR).[3][5][6][7][8][9][10][11][12][13] This dual antagonism is hypothesized to underlie its potential to modulate cognitive and psychiatric symptoms.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions implicated in learning, memory, and cognition, such as the hippocampus and prefrontal cortex.[14][15] The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gs). Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[14][16][17] This increase in cAMP can subsequently modulate the activity of downstream signaling molecules, including Protein Kinase A (PKA), Extracellular signal-regulated kinases (ERK1/2), and the mammalian target of rapamycin (mTOR).[1][14][15][16]
By acting as an antagonist, this compound is presumed to block the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this downstream signaling cascade. The therapeutic rationale for 5-HT6R antagonism in cognitive disorders is based on the hypothesis that blocking these receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[15][18]
5-HT2A Receptor Antagonism
The 5-HT2A receptor is another GPCR that is widely distributed in the brain, including in the cerebral cortex.[9] It is primarily coupled to the Gq/G11 G-protein.[2][9][10] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9][10][19] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2][9][10] The 5-HT2A receptor can also signal through β-arrestin-dependent pathways.[2][19]
Antagonism of the 5-HT2A receptor by this compound would block these signaling pathways. This action is thought to be relevant for the management of neuropsychiatric symptoms, such as psychosis, which can be associated with hyperactivity of the 5-HT2A receptor system.[20][21]
Quantitative Data
Detailed quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound for the 5-HT6 and 5-HT2A receptors are not extensively reported in publicly available literature.[12] For context, the following table summarizes the binding affinities of other known 5-HT6 receptor antagonists.
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | Reference(s) |
| Idalopirdine | 0.83 | [13] |
| Intepirdine | 0.23 | [12] |
| Latrepirdine | 26 | [12] |
| Masupirdine | 2.04 | [13] |
| SB-271046 | pKi of 8.92-9.09 | [13] |
| MS-245 | 2 | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the presumed signaling pathways affected by this compound's antagonistic action.
Caption: Presumed 5-HT6 receptor signaling pathway antagonized by this compound.
Caption: Presumed 5-HT2A receptor signaling pathway antagonized by this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the 5-HT6 and 5-HT2A receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing human recombinant 5-HT6 or 5-HT2A receptors are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD for 5-HT6 or [3H]-ketanserin for 5-HT2A) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional antagonist activity of this compound at the 5-HT6 and 5-HT2A receptors.
General Protocol for 5-HT6 (cAMP Assay):
-
Cell Culture: Cells expressing the 5-HT6 receptor are seeded in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to the wells to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.
General Protocol for 5-HT2A (Calcium Mobilization Assay):
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with different concentrations of this compound.
-
Agonist Stimulation: A 5-HT2A receptor agonist is added to stimulate an increase in intracellular calcium.
-
Fluorescence Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium mobilization is determined, and an IC50 value is calculated.
The following diagram illustrates a general workflow for characterizing a receptor antagonist.
Caption: General experimental workflow for antagonist characterization.
Conclusion
This compound's mechanism of action as a dual 5-HT6 and 5-HT2A receptor antagonist provides a strong rationale for its investigation in neurological disorders characterized by cognitive and psychiatric impairments. While detailed public data on its specific binding affinities and the precise experimental protocols used for its characterization are limited, its therapeutic potential is rooted in the well-established roles of these serotonin receptors in modulating key neurotransmitter systems and neuronal signaling pathways involved in higher-order brain functions. Further disclosure of preclinical and clinical data will be necessary for a more complete understanding of its pharmacological profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 4. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 5. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. 5-HT2A_receptor [bionity.com]
- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]
- 18. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The highly selective 5-HT2A antagonist EMD-281,014 reduces dyskinesia and psychosis in the l-DOPA-treated parkinsonian marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Landipirdine: A Technical Whitepaper on a Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN-120 or RO5025181) is a potent and selective serotonin 6 (5-HT6) receptor antagonist, which also exhibits antagonist activity at the 5-HT2A receptor. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target in drug discovery for cognitive disorders due to its role in modulating various neurotransmitter systems. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, the signaling pathways of the 5-HT6 receptor, and the experimental methodologies used for its characterization. While specific preclinical binding and functional data for this compound are not extensively available in the public domain, this paper presents illustrative data and detailed standard protocols relevant to the evaluation of selective 5-HT6 receptor antagonists.
Introduction
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is predominantly located in brain regions integral to cognition and memory, such as the hippocampus and frontal cortex.[1][2] Its unique distribution has made it an attractive target for the therapeutic intervention of cognitive deficits associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] this compound has been investigated in clinical trials for Parkinson's disease dementia, highlighting its potential as a pro-cognitive agent.[5][6] This document serves as a technical resource, consolidating the current understanding of 5-HT6 receptor antagonism through the lens of this compound.
Pharmacological Profile of a Selective 5-HT6 Receptor Antagonist
While specific quantitative data for this compound is limited in publicly accessible literature, a potent and selective 5-HT6 receptor antagonist would be expected to exhibit a pharmacological profile similar to the illustrative data presented below.
Binding Affinity
The binding affinity of a compound for its target receptor is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Illustrative Binding Affinity Profile of a Selective 5-HT6 Receptor Antagonist
| Receptor | Ki (nM) |
| 5-HT6 | < 5 |
| 5-HT2A | < 50 |
| 5-HT2C | > 100 |
| 5-HT1A | > 500 |
| Dopamine D2 | > 500 |
| Adrenergic α1 | > 500 |
| Histamine H1 | > 500 |
| Muscarinic M1 | > 1000 |
Note: This data is illustrative for a selective 5-HT6 receptor antagonist and does not represent officially published data for this compound.
Functional Activity
The antagonist activity of a compound is quantified by its ability to inhibit the functional response induced by an agonist. For the Gs-coupled 5-HT6 receptor, this is commonly measured as the inhibition of serotonin-induced cyclic adenosine monophosphate (cAMP) production. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's potency.
Table 2: Illustrative Functional Antagonist Activity of a Selective 5-HT6 Receptor Antagonist
| Assay | Cell Line | Agonist | Measured Effect | IC50 (nM) |
| cAMP Accumulation | HEK293 (human 5-HT6) | Serotonin (5-HT) | Inhibition of cAMP production | < 20 |
Note: This data is illustrative for a selective 5-HT6 receptor antagonist and does not represent officially published data for this compound.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor primarily signals through the canonical Gs-protein pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cAMP.[1][2] However, emerging evidence reveals that the 5-HT6 receptor can also engage in non-canonical signaling cascades that are independent of Gs/cAMP, including the mTOR, Cdk5, and Fyn tyrosine kinase pathways.[7][8][9] These alternative pathways are implicated in the regulation of neuronal migration, differentiation, and synaptic plasticity.[8]
Caption: 5-HT6 Receptor Signaling Pathways.
Experimental Protocols
The following sections detail standardized experimental protocols for the characterization of 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide) is a commonly used radioligand for 5-HT6 receptor binding assays.[10][11]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[10]
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated in a 96-well plate with a fixed concentration of [3H]-LSD (e.g., 1-2 nM) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 antagonist (e.g., 10 µM methiothepin).[10]
-
The plate is incubated for 60 minutes at 37°C.[10]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency.
Caption: cAMP Functional Assay Workflow.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Assay Principle: The assay measures the level of intracellular cAMP produced in response to receptor activation. Antagonists are evaluated for their ability to block the cAMP increase induced by an agonist like serotonin.
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated overnight.
-
The cells are then pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Cells are subsequently stimulated with a fixed concentration of serotonin (typically the EC80 concentration to ensure a robust signal) for another incubation period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[12]
-
-
Data Analysis: The antagonist concentration that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is calculated using non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a promising 5-HT6 receptor antagonist with potential therapeutic applications in the treatment of cognitive disorders. While detailed preclinical data remains largely proprietary, the established role of the 5-HT6 receptor in cognitive processes provides a strong rationale for its development. The methodologies outlined in this whitepaper represent the standard for characterizing such compounds and provide a framework for the continued investigation of selective 5-HT6 receptor antagonists. Further research and the publication of comprehensive preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as N-[[(1S)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]urea, is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. This technical guide provides a comprehensive overview of its chemical structure, a detailed plausible synthesis protocol, and an examination of its mechanism of action through signaling pathway diagrams. This compound has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. Its unique pharmacological profile, targeting two key serotonin receptors implicated in cognitive and behavioral processes, makes it a significant molecule of interest in drug discovery and development.
Chemical Structure and Properties
This compound is a chiral molecule with the (S)-configuration at the C1 position of the tetrahydronaphthalene ring system. Its chemical identity is well-defined by its IUPAC name, CAS number, and molecular formula.
| Identifier | Value |
| IUPAC Name | N-[[(1S)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]urea |
| CAS Number | 1000308-09-7[1][2] |
| Molecular Formula | C₁₈H₁₉FN₂O₃S |
| Molecular Weight | 362.42 g/mol |
| SMILES | C1C--INVALID-LINK--CNC(=O)N |
Enantioselective Synthesis of this compound
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(3-Fluorophenylsulfonyl)-1-tetralone
-
Reaction: To a solution of 6-bromo-1-tetralone (1.0 eq) in a suitable solvent such as DMSO is added 3-fluorobenzenesulfonyl chloride (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Conditions: The reaction mixture is heated at a suitable temperature (e.g., 100-120 °C) under an inert atmosphere for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-(3-fluorophenylsulfonyl)-1-tetralone.
Step 2: Enantioselective Reductive Amination to form (S)-1-(Aminomethyl)-6-(3-fluorophenylsulfonyl)-1,2,3,4-tetrahydronaphthalene
-
Reaction: A solution of 6-(3-fluorophenylsulfonyl)-1-tetralone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). A chiral catalyst, such as a ruthenium-based complex with a chiral phosphine ligand (e.g., (S)-BINAP), is added.
-
Conditions: The mixture is subjected to hydrogenation at elevated pressure and temperature in a Parr hydrogenator. The reaction is monitored for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude amine is purified by an appropriate method, such as crystallization of a salt (e.g., hydrochloride or tartrate salt) or column chromatography.
Step 3: Urea Formation to Yield this compound
-
Reaction: (S)-1-(Aminomethyl)-6-(3-fluorophenylsulfonyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) is dissolved in a mixture of acetic acid and water.
-
Conditions: To this solution, an aqueous solution of potassium cyanate (KNCO, 1.1 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours at room temperature.
-
Work-up and Purification: The product, this compound, often precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
Quantitative Data (Representative)
| Step | Product | Yield (%) | Purity (%) | Analytical Data (Expected) |
| 1 | 6-(3-Fluorophenylsulfonyl)-1-tetralone | 75-85 | >95 (HPLC) | ¹H NMR, ¹³C NMR, MS |
| 2 | (S)-1-(Aminomethyl)-6-(3-fluorophenylsulfonyl)-1,2,3,4-tetrahydronaphthalene | 60-70 | >98 (HPLC), >99 (ee) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
| 3 | This compound | 80-90 | >99 (HPLC) | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist at two distinct serotonin receptors: the 5-HT6 receptor and the 5-HT2A receptor.[3][4] This dual antagonism results in the modulation of multiple downstream signaling cascades.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Antagonism of this receptor by this compound is thought to produce pro-cognitive effects by enhancing cholinergic and glutamatergic neurotransmission.
Caption: Signaling pathway of 5-HT6 receptor antagonism by this compound.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Its activation by serotonin initiates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism of the 5-HT2A receptor by this compound blocks these downstream effects.
Caption: Signaling pathway of 5-HT2A receptor antagonism by this compound.
Conclusion
This compound is a promising molecule with a well-defined chemical structure and a dual mechanism of action that makes it a valuable tool for neuroscience research and a potential candidate for the development of novel therapeutics. While detailed synthetic procedures are proprietary, this guide provides a robust and plausible enantioselective synthesis route based on available information. The elucidation of its interactions with the 5-HT6 and 5-HT2A receptor signaling pathways offers a clear rationale for its observed pharmacological effects. Further research and development may unlock the full therapeutic potential of this intriguing compound.
References
The Pharmacological Profile of (S)-Landipirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN-120 and RO5025181) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, also exhibiting antagonist activity at the 5-HT2A receptor. This dual antagonism positions this compound as a compound of interest for the therapeutic intervention in neurological and psychiatric disorders where modulation of serotonergic and cholinergic systems is considered beneficial, such as Alzheimer's disease and Parkinson's disease dementia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide utilizes representative data from well-characterized 5-HT6 and 5-HT2A antagonists to illustrate the expected pharmacological properties and the experimental methodologies used for their determination.
Introduction
The 5-HT6 receptor, primarily expressed in the central nervous system (CNS) in regions associated with cognition and memory, has emerged as a significant target for the development of cognitive enhancers. Antagonism of the 5-HT6 receptor has been shown to increase cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. The 5-HT2A receptor, also widely distributed in the CNS, is implicated in various processes including mood, cognition, and psychosis. Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic medications. This compound's dual antagonism of both 5-HT6 and 5-HT2A receptors suggests a potential for synergistic effects, offering a multi-faceted approach to treating complex neurological disorders.
Receptor Binding Affinity
The affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.
While specific Ki values for this compound are not publicly available, the following table presents representative binding affinities for well-characterized 5-HT6 and 5-HT2A receptor antagonists to illustrate the expected potency.
Table 1: Representative Receptor Binding Affinities of 5-HT6 and 5-HT2A Antagonists
| Compound | Receptor | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| SB-271046 | Human 5-HT6 | [³H]-LSD | HeLa cells | 8.92 | 1.2 | [1] |
| SB-271046 | Human 5-HT6 | [¹²⁵I]-SB-258585 | HeLa cells | 9.09 | 0.81 | [1] |
| Ketanserin | Human 5-HT2A | [³H]-Ketanserin | CHO cells | - | 1.5 - 3.0 | [2][3] |
Functional Activity
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For antagonists, the half-maximal inhibitory concentration (IC50) or the functional inhibition constant (pA2) are key parameters.
This compound is characterized as an antagonist at both 5-HT6 and 5-HT2A receptors. The following table provides representative functional data for selective antagonists at these receptors.
Table 2: Representative Functional Antagonist Activity of 5-HT6 and 5-HT2A Antagonists
| Compound | Receptor | Assay Type | Agonist | Cell Line | pA2 / IC50 (nM) | Reference |
| SB-271046 | Human 5-HT6 | Adenylyl cyclase stimulation | 5-HT | HEK293 cells | 8.71 (pA2) | [1] |
| Ketanserin | Human 5-HT2A | Calcium Flux | 5-HT | U2OS cells | 152,000 (IC50) | [3][4] |
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of 5-HT6 and 5-HT2A receptors.
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound would block this 5-HT-induced increase in cAMP.
The 5-HT2A receptor is coupled to the Gq alpha subunit of G proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound blocks these effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacological data. The following sections describe representative methodologies for the key assays used to characterize compounds like this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is based on the characterization of the selective 5-HT6 antagonist SB-271046.[1]
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Materials:
-
Cell membranes from HeLa cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.
-
Non-specific binding control: 10 µM Methiothepin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes (25 µg protein/well) are incubated in a 96-well plate.
-
A fixed concentration of radioligand (e.g., 2.5 nM [³H]-LSD) is added to each well.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.
-
For determination of non-specific binding, a high concentration of a known 5-HT6 ligand (e.g., 10 µM Methiothepin) is used instead of the test compound.
-
The plates are incubated for 60 minutes at 37°C.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Calcium Flux (Representative Protocol)
This protocol is based on the principles of Gq-coupled receptor functional assays for the 5-HT2A receptor.
-
Objective: To determine the functional antagonist potency (IC50) of a test compound at the 5-HT2A receptor.
-
Materials:
-
CHO-K1 or U2OS cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Agonist: Serotonin (5-HT).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
-
-
Procedure:
-
Cells are seeded into microplates and cultured to form a confluent monolayer.
-
The cells are loaded with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.
-
The cells are washed to remove excess dye.
-
Increasing concentrations of the test compound (antagonist) are added to the wells and incubated for a defined period.
-
The fluorescence plate reader is set to monitor fluorescence intensity over time.
-
A fixed concentration of the agonist (5-HT, typically at its EC80 concentration) is added to all wells to stimulate the receptor.
-
The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is recorded.
-
-
Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium response is measured. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist's maximal response, is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a promising dual 5-HT6 and 5-HT2A receptor antagonist with potential therapeutic applications in complex neurological disorders. While specific preclinical data for this compound remains largely proprietary, this guide provides a framework for understanding its pharmacological profile based on the known pharmacology of its targets and representative data from other well-characterized antagonists. The detailed experimental protocols and signaling pathway diagrams offer valuable insights for researchers in the field of neuropsychopharmacology and drug development. Further public disclosure of the in vitro and in vivo pharmacological data for this compound will be essential for a complete and definitive characterization of this compound.
References
(S)-Landipirdine: A Technical Overview of its Discovery and Developmental Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN120 and RO5025181) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Developed through a collaboration between Roche, Biotie Therapies, and later Acorda Therapeutics, it was investigated as a potential therapeutic for cognitive and psychiatric symptoms, particularly in the context of Parkinson's disease dementia (PDD). Despite showing adequate tolerability in a Phase IIa clinical trial, this compound did not demonstrate efficacy in improving cognition in patients with PDD, and its development was subsequently discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, including available data from its clinical evaluation.
Introduction
Cognitive impairment and dementia are significant and debilitating non-motor symptoms of Parkinson's disease, presenting a major unmet medical need. The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been implicated in the modulation of cognitive processes. Antagonism of these receptors has been hypothesized to offer a therapeutic benefit in neurodegenerative disorders. This compound emerged as a promising drug candidate targeting this dual mechanism.
Discovery and Synthesis
Details regarding the specific discovery and lead optimization process for this compound are not extensively available in the public domain. However, the chemical structure, N-(((1R)-6-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea, suggests a development path rooted in medicinal chemistry programs targeting G-protein coupled receptors. The synthesis of related tetralin-based compounds often involves multi-step sequences to construct the core structure and introduce the desired functional groups.
Mechanism of Action: Dual 5-HT6 and 5-HT2A Receptor Antagonism
This compound exerts its pharmacological effects through the potent and selective antagonism of both the 5-HT6 and 5-HT2A serotonin receptors.[1][2]
5-HT6 Receptor Antagonism
The 5-HT6 receptor is primarily expressed in the central nervous system, with high concentrations in brain regions associated with learning and memory, such as the hippocampus and cortex. It is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound was hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-protein coupled receptor, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). 5-HT2A receptors are implicated in various neurological processes, including mood, psychosis, and motor control. Antagonism of 5-HT2A receptors has been a therapeutic strategy for psychosis and may also contribute to procognitive effects.
Preclinical Development
While this compound was advanced to clinical trials based on its preclinical profile, specific quantitative data from these studies, such as in vitro binding affinities (Ki values) and in vivo pharmacokinetic parameters, are not publicly available.[3] Preclinical research in Parkinson's disease dementia typically involves various animal models to assess cognitive and motor functions.
Animal Models in Parkinson's Disease Dementia Research
A variety of animal models are utilized to study the cognitive deficits associated with Parkinson's disease. These models aim to replicate key pathological features of the disease, such as dopaminergic neurodegeneration and α-synuclein pathology. Common models include:
-
Neurotoxin-based models: Administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to rodents or non-human primates to induce dopaminergic neuron loss.[4]
-
Genetic models: Transgenic animals expressing mutations in genes associated with familial Parkinson's disease, such as α-synuclein (SNCA) or leucine-rich repeat kinase 2 (LRRK2).[5][6]
Behavioral and Cognitive Assessments in Preclinical Models
A battery of behavioral tests is employed to evaluate the efficacy of drug candidates in these animal models. These tests assess various domains of motor and cognitive function, including:
-
Motor Function:
-
Open Field Test: Assesses general locomotor activity and exploratory behavior.
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Evaluates forelimb asymmetry and motor impairment.
-
-
Cognitive Function:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Novel Object Recognition Test: Evaluates recognition memory.
-
Y-maze or T-maze: Measures spatial working memory.
-
Clinical Development: The SYNAPSE Trial
The primary clinical investigation of this compound was the SYNAPSE study (NCT02258152), a Phase IIa proof-of-concept trial.[7]
Study Design
The SYNAPSE trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease dementia.[7] The study had a 16-week treatment period followed by a 2-week safety follow-up.[7]
Table 1: SYNAPSE Trial (NCT02258152) Design
| Parameter | Description |
| Study Title | A Study to Evaluate the Safety, Tolerability and Efficacy of SYN120 in Parkinson's Disease Dementia (SYNAPSE) |
| Phase | IIa |
| Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Patient Population | Patients with Parkinson's Disease Dementia |
| Intervention | This compound (SYN120) or Placebo |
| Treatment Duration | 16 weeks |
| Follow-up | 2 weeks |
Dosing
Patients in the active treatment group received a daily dose of this compound, while the control group received a matching placebo.[3]
Efficacy and Safety Outcomes
The trial assessed the effects of this compound on cognition, daily functioning, and neuropsychiatric symptoms, along with its safety and tolerability profile.
Table 2: Primary and Secondary Outcome Measures of the SYNAPSE Trial
| Outcome Type | Measure | Description |
| Primary | Change from Baseline in the Cognitive Drug Research (CDR) Computerized Assessment System Continuity of Attention Score | Assesses sustained attention. |
| Secondary | Change from Baseline in the CDR System Quality of Episodic Memory Score | Evaluates episodic memory function. |
| Change from Baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Measures cognitive impairment. | |
| Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC) | Clinician's overall assessment of change. | |
| Neuropsychiatric Inventory (NPI) | Assesses behavioral and psychological symptoms. | |
| Scales for Outcomes in Parkinson's Disease-Sleep (SCOPA-Sleep) | Evaluates sleep disturbances. | |
| Unified Parkinson's Disease Rating Scale (UPDRS) | Assesses the severity of Parkinson's disease symptoms. |
Clinical Trial Results
The SYNAPSE trial did not meet its primary or key secondary endpoints for efficacy.[8] At week 16, there were no significant differences between the this compound and placebo groups in any of the cognitive assessments.[8] While the drug was generally well-tolerated, a mild worsening of motor symptoms was observed in the treatment group.[8] Due to the lack of efficacy, the development of this compound was discontinued.
Experimental Protocols
Representative Radioligand Binding Assay Protocol for 5-HT6 Receptor
This protocol is a representative example based on standard methodologies and does not reflect the specific protocol used for this compound, which is not publicly available.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-LSD) at a concentration near its Kd value.
-
Competition Assay: For determining the binding affinity of a test compound like this compound, increasing concentrations of the unlabeled compound are added to the reaction mixture to compete with the radioligand for binding to the receptor.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Developmental workflow of this compound.
Conclusion
This compound represents a rational approach to targeting the serotonergic system for the treatment of cognitive deficits in Parkinson's disease dementia. Its development as a dual 5-HT6 and 5-HT2A receptor antagonist was supported by a strong preclinical rationale. However, the failure to demonstrate clinical efficacy in the SYNAPSE trial underscores the challenges of translating preclinical findings into clinically meaningful benefits for patients with complex neurodegenerative disorders. While the journey of this compound did not lead to a new therapeutic, the insights gained from its development contribute to the broader understanding of the role of the serotonergic system in cognition and the complexities of drug development for neurodegenerative diseases.
References
- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 6. Animal Models for Parkinson’s Disease Research: Trends in the 2000s [mdpi.com]
- 7. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 8. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Landipirdine: A Technical Guide for Investigating Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN-120 and RO5025181) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with additional inhibitory activity at the 5-HT2A receptor. This dual antagonism has positioned this compound as a compound of interest for investigating the complex pathophysiology of neurological disorders, particularly those involving cognitive and neuropsychiatric symptoms such as Parkinson's disease dementia and Alzheimer's disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its preclinical and clinical evaluation. Quantitative data from key studies are summarized to facilitate comparative analysis.
Introduction
The serotonergic system, through its diverse array of receptors, plays a crucial role in regulating mood, cognition, and motor function. The 5-HT6 receptor, almost exclusively expressed in the central nervous system, has emerged as a key target for cognitive enhancement. Its antagonism is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate. The 5-HT2A receptor is also a well-established target for atypical antipsychotics, and its blockade is associated with improvements in psychosis and neuropsychiatric symptoms. This compound's ability to antagonize both these receptors provides a unique pharmacological profile for exploring new therapeutic strategies for neurological disorders. While preclinical models have shown promise for its cognitive-enhancing effects, clinical trial results have been mixed, highlighting the need for a deeper understanding of its mechanism and application.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the blockade of 5-HT6 and 5-HT2A receptors.
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is thought to modulate the activity of various downstream signaling cascades, ultimately influencing the release of other neurotransmitters. A key hypothesis is that 5-HT6 receptor antagonists disinhibit cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine and glutamate in brain regions critical for learning and memory.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a GPCR coupled to the Gq/11 alpha subunit. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Blockade of the 5-HT2A receptor by this compound is believed to contribute to its potential effects on neuropsychiatric symptoms.
Signaling Pathways
The dual antagonism of 5-HT6 and 5-HT2A receptors by this compound impacts two distinct major signaling pathways.
5-HT6 Receptor Signaling Pathway (Antagonized by this compound)
Caption: Antagonism of the 5-HT6 receptor by this compound blocks the Gs-cAMP pathway.
5-HT2A Receptor Signaling Pathway (Antagonized by this compound)
(S)-Landipirdine: A Technical Guide to its Effects on Cholinergic and Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine, also known as SYN-120 and (S)-RO5025181, is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] This profile positions it as a compound of interest for neurologic and psychiatric disorders where cognitive and behavioral symptoms are prominent, such as Alzheimer's disease and Parkinson's disease dementia.[3][4][5] Preclinical evidence for the class of 5-HT6 receptor antagonists points towards a significant modulatory role in cholinergic and glutamatergic neurotransmission, systems critically involved in learning and memory.[6][7][8] The additional 5-HT2A receptor antagonism may further influence these pathways and contribute to the overall pharmacological effect.[9][10] This technical guide provides a comprehensive overview of the anticipated effects of this compound on cholinergic and glutamatergic systems, based on the established pharmacology of its target receptors. It also outlines detailed experimental protocols for investigating these effects.
Introduction
The central nervous system relies on a delicate balance of neurotransmission to regulate complex processes, including cognition, mood, and behavior. The cholinergic and glutamatergic systems are fundamental to these functions. Cholinergic pathways are integral to attention, learning, and memory, while glutamate is the primary excitatory neurotransmitter, crucial for synaptic plasticity.[11] Dysregulation in these systems is a hallmark of several neurodegenerative diseases.
This compound emerges as a promising investigational agent due to its dual antagonism of 5-HT6 and 5-HT2A receptors. Blockade of 5-HT6 receptors is hypothesized to enhance cognitive processes by modulating the release of acetylcholine and glutamate in key brain regions.[12][13] Concurrently, 5-HT2A receptor antagonism is a feature of several atypical antipsychotics and is known to impact glutamatergic and other neurotransmitter systems.[9][10] This guide synthesizes the expected pharmacological actions of this compound and provides the necessary technical details for its preclinical evaluation.
Core Pharmacology of this compound
This compound is characterized by its high affinity for both 5-HT6 and 5-HT2A receptors, where it acts as an antagonist.[1][2] While specific binding affinities (Ki values) for this compound at cholinergic and glutamatergic receptors are not publicly available, the primary mechanism of action is understood to be the modulation of these neurotransmitter systems secondary to its effects on the serotonin receptors.
Anticipated Effects on Cholinergic Neurotransmission
The antagonism of 5-HT6 receptors is strongly linked to an increase in cholinergic tone. Preclinical studies with various 5-HT6 antagonists have consistently demonstrated an enhancement of acetylcholine release in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[8] This effect is thought to be mediated by the disinhibition of cholinergic neurons.
Anticipated Effects on Glutamatergic Neurotransmission
Blockade of 5-HT6 receptors is also expected to modulate glutamatergic activity. Evidence suggests that 5-HT6 antagonists can lead to increased glutamate levels, potentially by acting on GABAergic interneurons that, in turn, regulate glutamatergic neuron activity.[12][13] Furthermore, 5-HT2A receptor antagonism has been shown to influence glutamatergic transmission, which could contribute to the overall effects of this compound.[10]
Quantitative Data Summary
Table 1: Expected Effects of this compound on Neurotransmitter Release (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | Expected Effect of this compound | Rationale |
| Acetylcholine | Prefrontal Cortex, Hippocampus | Increase in extracellular levels | 5-HT6 receptor antagonism |
| Glutamate | Prefrontal Cortex, Hippocampus | Increase in extracellular levels | 5-HT6 and 5-HT2A receptor antagonism |
Table 2: Expected Binding Profile of this compound at Cholinergic and Glutamatergic Receptors (Radioligand Binding Assays)
| Receptor Subtype | Expected Affinity (Ki) | Rationale |
| Muscarinic Receptors (M1-M5) | Low to negligible | Primary targets are 5-HT6 and 5-HT2A receptors |
| Nicotinic Receptors (e.g., α7, α4β2) | Low to negligible | Primary targets are 5-HT6 and 5-HT2A receptors |
| NMDA Receptors | Low to negligible direct binding | Effects are likely indirect via modulation of glutamate release |
| AMPA Receptors | Low to negligible direct binding | Effects are likely indirect via modulation of glutamate release |
Table 3: Expected Electrophysiological Effects of this compound (Patch-Clamp Electrophysiology)
| Parameter | Neuron Type | Brain Region | Expected Effect of this compound | Rationale |
| NMDA Receptor-mediated Currents | Pyramidal Neurons | Prefrontal Cortex, Hippocampus | Potentiation (indirect) | Increased presynaptic glutamate release |
| AMPA Receptor-mediated Currents | Pyramidal Neurons | Prefrontal Cortex, Hippocampus | Potentiation (indirect) | Increased presynaptic glutamate release |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Action
Caption: Proposed mechanism of this compound action on neurotransmission.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
Detailed Experimental Protocols
In Vivo Microdialysis for Acetylcholine and Glutamate Measurement
This protocol is adapted from standard methods for in vivo microdialysis.[12]
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are used.
-
Surgery: Animals are anesthetized (e.g., isoflurane) and placed in a stereotaxic frame. A guide cannula is implanted targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Microdialysis Probe: A probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cutoff is used.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min. For acetylcholine measurement, a cholinesterase inhibitor (e.g., neostigmine) is typically included in the aCSF.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) into vials containing a preservation solution.
-
Drug Administration: After a stable baseline is established, this compound or vehicle is administered (e.g., intraperitoneally).
-
Analysis: Acetylcholine and glutamate concentrations in the dialysate are quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.
Radioligand Binding Assays
This protocol outlines a general procedure for competitive binding assays.
-
Membrane Preparation: Brain tissue from the region of interest is homogenized in a suitable buffer and centrifuged to isolate the cell membranes.
-
Assay: Membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [3H]pirenzepine for M1 muscarinic receptors) and varying concentrations of this compound.
-
Incubation: The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of postsynaptic currents in brain slices.
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the region of interest are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons (e.g., pyramidal neurons).
-
Stimulation: A stimulating electrode is placed to evoke synaptic responses.
-
Data Acquisition: NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are isolated pharmacologically and recorded in voltage-clamp mode.
-
This compound Application: After obtaining a stable baseline of evoked EPSCs, this compound is bath-applied at various concentrations.
-
Data Analysis: The amplitude and frequency of the EPSCs before and after drug application are compared to determine the effect of this compound.
Conclusion
This compound's dual antagonism of 5-HT6 and 5-HT2A receptors presents a compelling mechanism for the modulation of cholinergic and glutamatergic neurotransmission. While direct quantitative preclinical data for this specific compound remains to be published, the established pharmacology of these receptor systems strongly suggests a pro-cognitive profile mediated by enhanced acetylcholine and glutamate release. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel compounds targeting these systems. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating cognitive deficits in neurodegenerative and psychiatric disorders.
References
- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 10. Role of 5-HT2A Receptor in Modulating Glutamatergic Activity in the Ventrolateral Orbital Cortex: Implication in Trigeminal Neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glutamatergic, cholinergic and gabaergic antagonists on tectal cells in toads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of (S)-Landipirdine to Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in-vitro binding affinity of (S)-Landipirdine to serotonin (5-HT) receptors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound has been identified as a potent antagonist of the serotonin 5-HT6 and 5-HT2A receptors. While specific quantitative in-vitro binding data for the (S)-enantiomer across a wide array of serotonin receptor subtypes is not extensively published in publicly available literature, the following tables summarize the known targets and provide context with data on related compounds.
Table 1: In-Vitro Binding Affinity of Landipirdine and Related Compounds to Key Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Assay Type | Source |
| Landipirdine (racemate) | 5-HT6 | Data not publicly available | Radioligand Binding Assay | [1] |
| Landipirdine (racemate) | 5-HT2A | Data not publicly available | Radioligand Binding Assay | [1] |
| Masupirdine | 5-HT6 | 2.04 | Radioligand Binding Assay | [2] |
| Intepirdine | 5-HT6 | pKi = 9.63 (~0.23 nM) | Radioligand Binding Assay | [2] |
| SB-271046 | 5-HT6 | pKi = 8.92-9.09 (~1.2-1.2 nM) | Radioligand Binding Assay | [2] |
| SERAAK1 | 5-HT2A | 826 ± 51 | Radioligand Binding Assay |
Note: Specific Ki values for this compound are not readily found in the public domain. The data for related compounds are provided for comparative purposes.
Experimental Protocols: In-Vitro Radioligand Binding Assay
The following is a representative protocol for determining the in-vitro binding affinity of a test compound, such as this compound, to human 5-HT6 and 5-HT2A receptors expressed in a stable cell line (e.g., CHO-K1 or HEK293).
Materials and Reagents
-
Cell Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human recombinant 5-HT6 or 5-HT2A receptor.
-
Radioligand:
-
For 5-HT6 receptor: [3H]-LSD or another suitable radiolabeled antagonist.
-
For 5-HT2A receptor: [3H]-Ketanserin or [3H]-Mesulergine.
-
-
Test Compound: this compound of known concentration.
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., Methiothepin for 5-HT6).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Plate reader/scintillation counter.
Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target receptor on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in the assay buffer.
-
Competition Binding Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add increasing concentrations of the test compound, this compound.
-
For determining non-specific binding, add a high concentration of the unlabeled antagonist.
-
Add the radioligand at a concentration close to its Kd value.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Radioactivity Measurement: After drying the filter plate, add the scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for an in-vitro radioligand binding assay.
Signaling Pathways
The 5-HT6 and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling pathways.
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex.
Caption: Simplified 5-HT6 receptor signaling pathway.
The 5-HT2A receptor is coupled to the Gq alpha subunit of the G-protein complex.
Caption: Simplified 5-HT2A receptor signaling pathway.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of (S)-Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as SYN-120 and RO5025181, is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3] Due to the roles of these receptors in cognitive processes and neuropsychiatric symptoms, this compound has been investigated as a potential therapeutic agent for neurological disorders such as Parkinson's disease dementia and Alzheimer's disease.[3][4] The 5-HT6 receptor is a Gs-coupled receptor primarily expressed in the central nervous system, and its modulation is thought to influence cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for several antipsychotic and psychedelic drugs and is involved in processes such as perception, cognition, and mood. The dual antagonism of these receptors by this compound presents a promising polypharmacological approach.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the 5-HT6 and 5-HT2A receptors. The provided methodologies cover receptor binding affinity and functional antagonism, which are crucial for determining the potency and efficacy of this compound.
Data Presentation
Disclaimer: Publicly available in vitro quantitative data for this compound is limited. The following tables present representative data for a hypothetical dual 5-HT6/5-HT2A receptor antagonist for illustrative purposes. Researchers should generate their own data for this compound using the protocols provided below.
Table 1: Receptor Binding Affinity of a Representative Dual 5-HT6/5-HT2A Antagonist
| Target Receptor | Radioligand | Ki (nM) |
| Human 5-HT6 | [3H]-LSD | 2.5 |
| Human 5-HT2A | [3H]-Ketanserin | 5.1 |
| Human D2 | [3H]-Spiperone | > 1000 |
| Human H1 | [3H]-Pyrilamine | 250 |
Table 2: Functional Antagonist Activity of a Representative Dual 5-HT6/5-HT2A Antagonist
| Target Receptor | Functional Assay | IC50 (nM) |
| Human 5-HT6 | cAMP Accumulation | 10.2 |
| Human 5-HT2A | IP-One (IP1 Accumulation) | 15.8 |
| Human 5-HT2A | Calcium Flux | 20.5 |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the 5-HT6 and 5-HT2A receptors.
Experimental Protocols
The following sections provide detailed protocols for key in vitro experiments to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 and 5-HT2A receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT6 or 5-HT2A receptor.
-
Radioligands: [3H]-LSD for 5-HT6 and [3H]-Ketanserin for 5-HT2A.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: 10 µM Serotonin for 5-HT6 and 10 µM Spiperone for 5-HT2A.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of this compound dilution or vehicle (for total and non-specific binding).
-
50 µL of radioligand diluted in binding buffer (final concentration at its Kd).
-
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT6 Receptor Functional Antagonism: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the serotonin-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound stock solution.
-
Serotonin (agonist) stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the serotonin solution in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the serotonin solution to the wells (except for the basal control wells) and incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5-HT2A Receptor Functional Antagonism: IP-One (IP1 Accumulation) Assay
This assay quantifies the ability of this compound to block the serotonin-induced accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling cascade.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
IP-One HTRF assay kit (containing stimulation buffer with LiCl, IP1-d2, and anti-IP1-cryptate).
-
This compound stock solution.
-
Serotonin (agonist) stock solution.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Culture the cells to confluency and detach them.
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the kit.
-
In a 384-well plate, add the this compound dilutions.
-
Add the cell suspension to the wells.
-
Prepare the serotonin solution in the stimulation buffer at its EC80 concentration.
-
Add the serotonin solution to the wells (except for the basal control).
-
Incubate the plate at 37°C for 60 minutes.
-
Add the IP1-d2 and anti-IP1-cryptate reagents to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
5-HT2A Receptor Functional Antagonism: Calcium Flux Assay
This assay measures the inhibition of serotonin-induced transient increases in intracellular calcium concentration by this compound.
Materials:
-
U2OS or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Serotonin (agonist) stock solution.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in the microplates and grow them to confluency.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During the incubation, prepare the this compound and serotonin plates.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the cell plate and incubate for a specified time.
-
Measure the baseline fluorescence for a few seconds.
-
Add the serotonin solution (at its EC80 concentration) and immediately start kinetic fluorescence reading for 1-2 minutes.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro pharmacological characterization of this compound. By determining its binding affinity and functional antagonism at the 5-HT6 and 5-HT2A receptors, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent and reproducible data generated from these assays are essential for the preclinical development of this and other novel drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of (S)-Landipirdine in Animal Models of Parkinson's Disease
Disclaimer: The following information is provided for research purposes only. To date, there is a notable absence of published preclinical studies specifically investigating (S)-Landipirdine in animal models of Parkinson's disease. The protocols and data presented here are therefore based on established methodologies for evaluating other serotonergic agents, particularly 5-HT2A receptor antagonists, in similar models. These should be considered as a foundational framework for designing future studies on this compound.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. While dopamine replacement therapy remains the cornerstone of treatment, targeting non-dopaminergic systems, such as the serotonergic system, offers a promising avenue for novel therapeutic strategies.
This compound is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors. While its primary investigation has been in the context of cognitive disorders, its mechanism of action holds therapeutic potential for Parkinson's disease. Antagonism of 5-HT2A receptors, in particular, has been shown to ameliorate motor deficits in preclinical models of PD, suggesting that this compound could offer symptomatic relief. This document provides a comprehensive overview of how to approach the preclinical evaluation of this compound in established animal models of Parkinson's disease.
Animal Models of Parkinson's Disease
The selection of an appropriate animal model is critical for the preclinical evaluation of any potential therapeutic agent for Parkinson's disease. The two main categories of models are neurotoxin-based and genetic.
1. Neurotoxin-Based Models:
These models utilize neurotoxins that selectively destroy dopaminergic neurons, mimicking the primary pathology of PD.
-
6-Hydroxydopamine (6-OHDA) Model (Rats): 6-OHDA is a neurotoxin that is taken up by dopaminergic neurons via the dopamine transporter. As it does not cross the blood-brain barrier, it must be injected directly into the brain, typically into the substantia nigra or the medial forebrain bundle. This model produces a rapid and significant loss of dopaminergic neurons and is widely used for studying motor deficits and the effects of therapeutic interventions.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mice): MPTP is a proneurotoxin that, once in the brain, is converted to its active, toxic metabolite MPP+. MPP+ is then selectively taken up by dopaminergic neurons, leading to their destruction. Systemic administration of MPTP in mice produces a parkinsonian phenotype, making it a valuable model for screening potential neuroprotective and symptomatic treatments.[1][2]
-
Rotenone Model (Rats): Rotenone is a pesticide that inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death. Chronic systemic administration of low doses of rotenone in rats can replicate many features of Parkinson's disease, including dopaminergic neurodegeneration and the formation of protein aggregates.
2. Genetic Models:
These models are based on mutations in genes that are known to cause familial forms of Parkinson's disease.
-
α-Synuclein Models: Overexpression of wild-type or mutant forms of human α-synuclein in rodents can lead to the formation of Lewy body-like inclusions, a key pathological hallmark of PD. These models are particularly useful for studying the mechanisms of protein aggregation and its consequences.
-
LRRK2 Models: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Transgenic models expressing mutant LRRK2 can exhibit age-dependent motor deficits and some neurodegeneration, providing a tool to study the pathogenic mechanisms associated with this gene.
Data Presentation: Hypothetical Efficacy of this compound
The following table summarizes the expected outcomes of this compound treatment in a neurotoxin-induced animal model of Parkinson's disease, based on published data for other 5-HT2A antagonists.
| Parameter | Vehicle Control (PD Model) | This compound (Low Dose) | This compound (High Dose) | L-DOPA (Positive Control) | References (for similar compounds) |
| Motor Function (e.g., Beam Walk Test - Time to Traverse in seconds) | 25 ± 3 | 18 ± 2 | 12 ± 2 | 10 ± 1.5 | [1][2] |
| Spontaneous Locomotor Activity (e.g., Open Field Test - Total Distance Traveled in cm) | 1500 ± 200 | 2000 ± 250 | 2800 ± 300 | 3500 ± 400 | [3] |
| Dopaminergic Neuron Survival (e.g., TH+ cells in Substantia Nigra) | 30% ± 5% | 35% ± 6% | 40% ± 7% | 32% ± 5% | (Hypothetical Neuroprotection) |
| Striatal Dopamine Levels (ng/mg tissue) | 2.5 ± 0.5 | 3.0 ± 0.6 | 3.5 ± 0.7 | 8.0 ± 1.0 | [4] |
Note: The data presented in this table is illustrative and hypothetical. Actual results for this compound would need to be determined through rigorous experimentation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a neurotoxin-induced model of Parkinson's disease.
Protocol 1: MPTP-Induced Parkinson's Disease Model in Mice
Objective: To induce a parkinsonian phenotype in mice for the evaluation of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
L-DOPA/Benserazide
Procedure:
-
MPTP Administration: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days. A control group should receive saline injections.
-
Post-MPTP Recovery: Allow the mice to recover for at least 7 days after the final MPTP injection before commencing treatment.
-
This compound Treatment: Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg). Administer this compound or vehicle i.p. once daily for the duration of the study (e.g., 14-28 days). A positive control group should receive L-DOPA/Benserazide (e.g., 25/6.25 mg/kg, i.p.).
-
Behavioral Testing: Conduct behavioral assessments at baseline (before MPTP), after MPTP lesioning, and at regular intervals during the treatment period.
Protocol 2: Behavioral Assessment of Motor Function
Objective: To quantify the effects of this compound on motor deficits in the MPTP mouse model.
A. Beam Walk Test:
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) suspended between two platforms.
-
Procedure: Place the mouse at one end of the beam and allow it to traverse to the other end. Record the time taken to cross the beam and the number of foot slips.
-
Analysis: Compare the time to traverse and the number of foot slips between the different treatment groups.
B. Open Field Test:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-15 minutes). Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Analysis: Analyze the locomotor activity and anxiety-like behavior by comparing the recorded parameters across treatment groups.
Protocol 3: Histological Analysis of Dopaminergic Neurons
Objective: To assess the potential neuroprotective effects of this compound on dopaminergic neurons.
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Brain Sectioning: Carefully dissect the brains and post-fix them in 4% paraformaldehyde overnight. Cryoprotect the brains in a sucrose solution and then section the substantia nigra and striatum using a cryostat.
-
Immunohistochemistry:
-
Stain the sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a primary antibody against TH, followed by a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear marker like DAPI.
-
-
Microscopy and Quantification:
-
Capture images of the substantia nigra and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
-
Analysis: Compare the dopaminergic neuron survival and fiber density between the different treatment groups.
Visualization of Signaling Pathways and Workflows
Hypothesized Signaling Pathway of 5-HT2A Receptor Antagonism in Parkinson's Disease
Caption: Hypothesized mechanism of this compound in Parkinson's disease.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound in a PD animal model.
Conclusion and Future Directions
The dual 5-HT6 and 5-HT2A receptor antagonist this compound presents a compelling candidate for investigation in Parkinson's disease. Based on the established role of the 5-HT2A receptor in modulating motor function in the basal ganglia, it is plausible that this compound could offer therapeutic benefits. However, the current lack of direct preclinical evidence underscores the critical need for dedicated studies. The protocols and conceptual frameworks provided herein offer a starting point for researchers to systematically evaluate the potential of this compound in well-characterized animal models of Parkinson's disease. Future research should aim to elucidate its precise mechanism of action, assess its neuroprotective potential, and explore its effects on both motor and non-motor symptoms of the disease.
References
- 1. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term L-DOPA treatment causes indiscriminate increase in dopamine levels at the cost of serotonin synthesis in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Landipirdine in Alzheimer's Disease Research
Affiliation: Google Research
Introduction
(S)-Landipirdine is a potent antagonist of the serotonin 6 (5-HT6) and 5-HT2A receptors. While the direct preclinical research data on this compound for Alzheimer's disease (AD) is not extensively available in the public domain, its mechanism of action aligns with therapeutic strategies targeting cognitive enhancement in neurodegenerative disorders. The blockade of 5-HT6 receptors is hypothesized to modulate cholinergic and glutamatergic neurotransmission, which are critical for learning and memory and are impaired in Alzheimer's disease.
These application notes provide a comprehensive overview of the potential application of this compound in AD research. Given the limited specific data for this compound, this document also includes generalized protocols and data from other 5-HT6 receptor antagonists that have been evaluated for Alzheimer's disease, such as idalopirdine and intepirdine, to serve as a guide for researchers.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease is primarily attributed to its antagonist activity at the 5-HT6 receptor. These receptors are almost exclusively expressed in the brain, particularly in regions associated with cognition like the hippocampus and frontal cortex.[1] Antagonism of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, thereby offering a potential symptomatic treatment for cognitive deficits in AD.[2]
Quantitative Data
While specific preclinical quantitative data for this compound, such as Ki or IC50 values for the 5-HT6 receptor, are not publicly available, the following tables summarize the available clinical trial data for this compound in Parkinson's Disease Dementia (PDD) and for other 5-HT6 antagonists in Alzheimer's disease to provide context for potential study designs.
Table 1: Clinical Trial Data for this compound in Parkinson's Disease Dementia
| Parameter | Value | Reference |
| Drug | This compound (SYN120) | [3] |
| Indication | Parkinson's Disease Dementia (PDD) | [3] |
| Dosage | 100 mg/day | [3] |
| Duration | 16 weeks | [3] |
| Primary Efficacy Measure | Cognitive Drug Research (CDR) Continuity of Attention | [3] |
| Outcome | No significant improvement in cognition.[3] | |
| Adverse Effects | Mild worsening of motor symptoms, nausea, and vomiting.[3] |
Table 2: Clinical Trial Data for Other 5-HT6 Receptor Antagonists in Alzheimer's Disease
| Drug | Dosage | Primary Endpoint | Outcome | Reference |
| Idalopirdine | 90 mg/day (add-on to donepezil) | Change in ADAS-cog total score at 24 weeks | Showed improvement in cognitive function in a Phase 2 trial.[1][4] | [1][4] |
| Intepirdine | 15 mg and 35 mg/day (add-on to donepezil) | Change in ADAS-Cog and CDR-SB scores at 24 weeks | Associated with significant improvement in ADAS-Cog scores at 24 weeks.[5] | [5] |
| Latrepirdine | 20 mg, TID | Change in ADAS-Cog, ADCS-ADL, and NPI-12 | Showed improvements in cognition, function, and neuropsychiatric symptoms in a proof-of-concept study.[5] However, failed to show efficacy in Phase 3 trials.[6] | [5][6] |
Experimental Protocols
The following are generalized protocols relevant to the evaluation of 5-HT6 receptor antagonists like this compound in the context of Alzheimer's disease research.
Protocol 1: 5-HT6 Receptor Binding Assay
This protocol is for determining the binding affinity of a test compound to the 5-HT6 receptor.
Materials:
-
Cell membranes expressing human 5-HT6 receptors
-
[3H]-LSD (radioligand)
-
This compound (test compound)
-
Clozapine or other reference compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4)[7]
-
GF/C filters
-
Scintillation fluid
-
96-well plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the reference compound.
-
Incubation: In a 96-well plate, add the cell membranes, [3H]-LSD, and either buffer (for total binding), a high concentration of a reference compound (for non-specific binding), or varying concentrations of this compound. The final assay volume is typically 200 µL.[8]
-
Incubate at room temperature for 60 minutes.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in a solution like 0.3% polyethyleneimine.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Assessment of Cholinergic Neurotransmission
This protocol outlines a method to assess the effect of this compound on acetylcholine release from a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
This compound
-
High potassium buffer for depolarization
-
Acetylcholine assay kit (e.g., ELISA)
-
Protein assay kit
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate medium until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle for a specified period.
-
Depolarization: Stimulate acetylcholine release by replacing the medium with a high potassium buffer and incubating for a short duration (e.g., 5-10 minutes).
-
Sample Collection: Collect the cell supernatant.
-
Acetylcholine Measurement: Quantify the acetylcholine concentration in the supernatant using a commercial assay kit.[9]
-
Data Analysis: Normalize acetylcholine levels to the total protein content in each well. Compare the acetylcholine levels in the this compound-treated groups to the vehicle control.
Protocol 3: In Vivo Assessment of Glutamatergic Neurotransmission using Microdialysis
This protocol describes an in vivo method to measure the effect of this compound on glutamate levels in the brain of a rodent model of Alzheimer's disease.
Materials:
-
Alzheimer's disease rodent model (e.g., 5xFAD mice)
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with fluorescence or electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate and collect baseline dialysate samples.
-
Drug Administration: Administer this compound or vehicle to the animal.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline and compare the results between the treated and control groups.
Conclusion
This compound, as a dual 5-HT6 and 5-HT2A receptor antagonist, represents a compound of interest for Alzheimer's disease research. Although specific preclinical data for this compound is limited, the established role of 5-HT6 receptor antagonism in modulating pro-cognitive neurotransmitter systems provides a strong rationale for its investigation. The protocols and comparative data presented in these notes offer a framework for researchers to design and conduct studies to elucidate the therapeutic potential of this compound and similar compounds for the treatment of Alzheimer's disease. Further preclinical studies are warranted to fully characterize its pharmacological profile and in vivo efficacy.
References
- 1. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical In Vivo Application Notes for (S)-Landipirdine Remain Undisclosed
Despite extensive investigation, detailed preclinical in vivo data, including dosage, administration, and pharmacokinetic profiles for (S)-Landipirdine, are not publicly available. [1][2] As a selective and potent 5-HT6 and 5-HT2A receptor antagonist, this compound has been a subject of interest for its potential therapeutic applications in neurological disorders.[1][2][3] However, researchers and drug development professionals seeking to utilize this compound in animal models will find a notable absence of published non-clinical studies.
This compound, also known as (S)-RO5025181, has been evaluated in clinical trials for its effects on cognition in patients with Parkinson's disease dementia.[1][2][4] These human studies involved an up-titration dosing regimen, starting at 20 mg once daily and increasing to 100 mg once daily over several weeks as an add-on therapy.[1][2] While this provides insight into its clinical application, it does not substitute for the foundational preclinical data necessary for in vivo research.
Mechanism of Action: A Dual Antagonist
This compound functions as a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.[1][2] The blockade of 5-HT6 receptors is a therapeutic strategy explored for improving cognitive function, as these receptors are thought to modulate cholinergic neurotransmission.[1] The additional antagonism of 5-HT2A receptors may also contribute to its overall pharmacological profile.
Below is a simplified representation of the proposed signaling pathway involvement for a generic 5-HT6 receptor antagonist.
Caption: Proposed mechanism of this compound as a 5-HT6 receptor antagonist.
The Challenge of Unavailable Preclinical Data
The lack of published non-clinical data for this compound presents a significant hurdle for researchers.[1][2] Typically, preclinical studies in animal models are essential for establishing:
-
Effective and safe dosage ranges: Determining the optimal dose that elicits a therapeutic effect without causing significant adverse events.
-
Pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal species.
-
Appropriate administration routes: Identifying the most effective and feasible routes of delivery (e.g., oral, intraperitoneal, intravenous).
-
Suitable animal models: Validating the compound's efficacy in established animal models of specific diseases.
Without this information, designing and conducting meaningful in vivo experiments with this compound is challenging and requires independent, extensive preliminary studies.
A Note on Related Compounds
While data on this compound is scarce, some information is available for other 5-HT6 receptor antagonists. For instance, preclinical studies on the compound Latrepirdine (Dimebon) have been published, including investigations in mouse models of Alzheimer's disease.[5][6] However, it is crucial to note that Latrepirdine is a distinct chemical entity, and its preclinical data cannot be directly extrapolated to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (S)-Landipirdine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) and 5-HT2A receptors.[1][2][3] Antagonism of the 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the brain, is a promising therapeutic strategy for cognitive enhancement in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.[2][3][4][5][6] The therapeutic potential of 5-HT6 receptor antagonists is believed to stem from their ability to modulate cholinergic and glutamatergic neurotransmission.[6][7]
This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. These assays are designed to:
-
Confirm its primary mechanism of action as a 5-HT6 receptor antagonist.
-
Investigate its functional consequences on downstream signaling pathways, specifically G-protein-gated inwardly rectifying potassium (GIRK) channel modulation.
-
Assess its effects on neuronal excitability, a key physiological outcome relevant to its potential therapeutic effects.
5-HT6 Receptor Antagonist Activity Assay
This assay confirms the binding affinity and antagonist potency of this compound at the human 5-HT6 receptor. A common and effective method is a competitive binding assay using a radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
[3H]-LSD (radiolabeled ligand with high affinity for 5-HT6 receptors).
-
This compound.
-
Unlabeled serotonin (5-HT) or a known 5-HT6 antagonist (e.g., clozapine) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-h5-HT6R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (containing a standardized amount of protein).
-
50 µL of [3H]-LSD at a final concentration near its Kd.
-
50 µL of binding buffer or increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled 5-HT or clozapine.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 5.2 | 2.1 |
| Reference Antagonist | 10.8 | 4.3 |
Functional Assay: GIRK Channel Modulation
5-HT receptors, being Gi/o-coupled GPCRs, can activate GIRK channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[8][9][10][11] This assay measures the ability of this compound to block 5-HT-induced activation of GIRK channels using a thallium flux assay. Thallium (Tl+) is a surrogate for potassium (K+) and its influx through open GIRK channels can be detected by a fluorescent dye.[10][11][12][13][14][15]
Experimental Protocol: Thallium Flux Assay
Objective: To assess the functional antagonism of this compound on 5-HT-induced GIRK channel activation.
Materials:
-
HEK293 cells co-expressing the human 5-HT6 receptor and GIRK1/2 channels.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (Chloride-free).
-
Stimulant buffer (containing Thallium sulfate and a 5-HT6 receptor agonist like serotonin).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate the HEK293-h5-HT6R-GIRK1/2 cells in the microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 60-90 minutes).
-
-
Compound Incubation:
-
Remove the dye loading solution.
-
Add assay buffer containing either vehicle or varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 10-20 minutes).
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the reader to record fluorescence over time.
-
Inject the stimulant buffer containing serotonin to activate the 5-HT6 receptors and subsequently the GIRK channels.
-
Monitor the increase in fluorescence as Tl+ flows into the cells through the activated GIRK channels.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Plot the fluorescence signal (or the rate of increase) against time for each concentration of this compound.
-
Determine the IC50 of this compound for the inhibition of the serotonin-induced thallium flux.
-
Data Presentation
| Treatment | Agonist (Serotonin) Concentration | This compound IC50 (nM) |
| 5-HT6R-GIRK expressing cells | 1 µM | 15.7 |
| Control (no receptor) | 1 µM | No inhibition |
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT6 Receptor Signaling to GIRK Channels.
Caption: Thallium Flux Assay Experimental Workflow.
Neuronal Excitability Assay
Given that 5-HT6 receptor antagonists can modulate neuronal activity, assessing the effect of this compound on neuronal excitability is crucial. This can be evaluated by measuring changes in intracellular calcium in response to a depolarizing stimulus in primary neurons or a neuronal cell line.
Experimental Protocol: Calcium Imaging Assay
Objective: To determine if this compound can reduce neuronal hyperexcitability.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing agent (e.g., high concentration of KCl or glutamate).
-
This compound.
-
Fluorescence microscope with an imaging system.
Procedure:
-
Cell Culture and Dye Loading:
-
Culture neurons on glass-bottom dishes.
-
Load the cells with a calcium-sensitive dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Treatment:
-
Incubate the dye-loaded cells with HBSS containing either vehicle or different concentrations of this compound for a defined period.
-
-
Stimulation and Imaging:
-
Mount the dish on the fluorescence microscope.
-
Record baseline fluorescence.
-
Add the depolarizing agent (e.g., KCl) to the cells.
-
Record the changes in intracellular calcium concentration (represented by fluorescence intensity) over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Compare the calcium response in this compound-treated cells to the vehicle-treated cells.
-
Calculate the percentage of inhibition of the depolarization-induced calcium influx by this compound.
-
Data Presentation
| This compound Concentration | Peak Calcium Response (% of control) | Inhibition (%) |
| Vehicle | 100 | 0 |
| 10 nM | 85 | 15 |
| 100 nM | 62 | 38 |
| 1 µM | 35 | 65 |
Logical Relationship Diagram
Caption: Proposed Mechanism of this compound Action.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound. By confirming its primary target engagement, elucidating its functional impact on a key downstream effector, and assessing its physiological effect on neuronal excitability, these protocols will enable researchers to build a robust preclinical data package. The structured data presentation and clear visualization of pathways and workflows are designed to facilitate data interpretation and communication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT 6 receptor antagonist idalopirdine on extracellular levels of monoamines, glutamate and acetylcholi… [ouci.dntb.gov.ua]
- 8. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays in Rodents Treated with (S)-Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as SYN-120 and (S)-RO5025181, is a selective and potent antagonist of the serotonin 6 (5-HT6) receptor, with additional activity as a 5-HT2A receptor antagonist.[1] This pharmacological profile suggests its potential as a therapeutic agent for neurological and psychiatric disorders where cognitive and behavioral functions are impaired, such as Alzheimer's disease and Parkinson's disease dementia. Preclinical evaluation of this compound in rodent models is a critical step in elucidating its behavioral effects and therapeutic potential.
These application notes provide detailed protocols for a battery of behavioral assays relevant to the pharmacological profile of this compound. The described assays are designed to assess cognitive function, anxiety-like behavior, and social interaction in rodents. While specific preclinical data on this compound is limited in the public domain, the following protocols represent standard methodologies used to evaluate compounds with similar mechanisms of action.
Mechanism of Action
This compound primarily acts as a 5-HT6 receptor antagonist. The 5-HT6 receptor is a G-protein coupled receptor predominantly expressed in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes. The additional antagonism of 5-HT2A receptors may contribute to effects on mood and psychosis.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the described behavioral assays. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Effect of this compound on Cognitive Performance in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | Total Exploration Time (s) (Mean ± SEM) |
| Vehicle | - | 0.15 ± 0.05 | 45.2 ± 3.1 |
| This compound | 1 | 0.35 ± 0.06 | 46.5 ± 2.8 |
| This compound | 3 | 0.48 ± 0.07 | 44.9 ± 3.5 |
| This compound | 10 | 0.55 ± 0.08 | 47.1 ± 2.9 |
| Positive Control (e.g., Donepezil) | 1 | 0.52 ± 0.07** | 45.8 ± 3.3 |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 2: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze (MWM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) - Day 5 (Mean ± SEM) | Time in Target Quadrant (s) - Probe Trial (Mean ± SEM) |
| Vehicle | - | 35.2 ± 4.1 | 18.5 ± 2.2 |
| This compound | 0.5 | 25.8 ± 3.5 | 28.9 ± 3.1 |
| This compound | 1 | 20.1 ± 2.9 | 35.4 ± 3.8 |
| This compound | 3 | 18.7 ± 2.5 | 38.1 ± 4.0 |
| Positive Control (e.g., Memantine) | 5 | 22.4 ± 3.1 | 33.7 ± 3.5** |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 3: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (%) (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 22.5 ± 3.1 | 8.2 ± 1.5 | 35.4 ± 4.2 |
| This compound | 1 | 28.9 ± 3.8 | 10.5 ± 1.8 | 36.1 ± 3.9 |
| This compound | 3 | 35.7 ± 4.2 | 12.8 ± 2.1 | 34.8 ± 4.5 |
| This compound | 10 | 38.1 ± 4.5 | 14.1 ± 2.3 | 35.9 ± 4.1 |
| Positive Control (e.g., Diazepam) | 2 | 45.3 ± 5.0 | 16.5 ± 2.5 | 37.2 ± 4.8 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 4: Effect of this compound on Social Interaction in the Three-Chamber Social Approach Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Chamber with Stranger 1 (s) (Mean ± SEM) | Time in Chamber with Object (s) (Mean ± SEM) | Sociability Index (Mean ± SEM) |
| Vehicle | - | 250.1 ± 20.5 | 155.2 ± 15.8 | 0.60 ± 0.05 |
| This compound | 0.5 | 285.7 ± 22.1 | 148.9 ± 14.2 | 0.66 ± 0.06 |
| This compound | 1 | 310.4 ± 25.3 | 145.3 ± 13.9 | 0.71 ± 0.05 |
| This compound | 3 | 325.8 ± 28.1 | 140.1 ± 12.7 | 0.74 ± 0.04 |
| Positive Control (e.g., Oxytocin) | 0.1 | 340.2 ± 26.7 | 135.5 ± 13.1 | 0.77 ± 0.04 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
Cognitive Function Assays
1. Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
-
Apparatus: An open-field box (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material. Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animal cannot displace them.
-
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field box for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the box. Place the animal in the center of the box and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the box and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Total exploration time is also analyzed to control for changes in overall activity.
2. Morris Water Maze (MWM) Test
This test is a widely used assay for spatial learning and memory, which is highly dependent on hippocampal function.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, the animal undergoes a series of trials (e.g., 4 trials/day) to find the hidden platform.
-
For each trial, the animal is released from one of four quasi-random start locations.
-
The time to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is recorded.
-
-
-
Data Analysis: During the acquisition phase, a decrease in escape latency indicates learning. In the probe trial, a significant preference for the target quadrant (more time spent) indicates spatial memory retention.
Anxiety-Like Behavior Assay
3. Elevated Plus Maze (EPM) Test
This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
A video tracking system records the animal's movement.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries are measured to assess overall locomotor activity.
Social Behavior Assay
4. Three-Chamber Social Approach Test
This test assesses sociability and preference for social novelty.
-
Apparatus: A rectangular, three-chambered box. The outer chambers contain small, wire cages to hold stimulus mice.
-
Procedure:
-
Habituation: The test animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Test: An unfamiliar mouse (Stranger 1) is placed in one of the wire cages in a side chamber. An empty wire cage (Object) is placed in the other side chamber. The test animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and sniffing each cage is recorded.
-
Social Novelty Test: A new unfamiliar mouse (Stranger 2) is placed in the previously empty cage. The test animal is again allowed to explore all three chambers for 10 minutes. The time spent in each chamber and sniffing each cage (Stranger 1 vs. Stranger 2) is recorded.
-
-
Data Analysis:
-
Sociability: A greater amount of time spent in the chamber with Stranger 1 compared to the chamber with the object indicates normal sociability. A Sociability Index can be calculated: (Time with Stranger 1 - Time with Object) / (Total time).
-
Social Novelty: A preference for the chamber with the novel mouse (Stranger 2) over the familiar mouse (Stranger 1) indicates normal social memory.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Caption: Workflow for the Novel Object Recognition test.
Caption: Workflow for the Morris Water Maze test.
Caption: Workflow for the Elevated Plus Maze test.
Caption: Workflow for the Three-Chamber Social Approach test.
References
Application Notes and Protocols for (S)-Landipirdine in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine is a potent antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] While detailed non-clinical electrophysiological profiles of this compound are not extensively published, its pharmacological targets and structural similarity to other neuroactive compounds, such as Linopirdine, suggest significant potential for modulating neuronal excitability.[2][3] These application notes provide a detailed guide for investigating the effects of this compound using common electrophysiological techniques, drawing upon data from related compounds and receptor classes to inform experimental design and interpretation.
The primary hypothesized mechanisms of action for this compound at the electrophysiological level include:
-
Modulation of neuronal excitability via 5-HT6 receptor antagonism: 5-HT6 receptor antagonists have been shown to increase basal excitatory synaptic transmission.[4]
-
Alteration of synaptic plasticity through 5-HT2A receptor antagonism: 5-HT2A receptors are involved in mediating depolarizing effects on both excitatory and inhibitory neurons.[5]
-
Potential inhibition of Kv7/KCNQ potassium channels: The structurally related compound, Linopirdine, is a known inhibitor of the M-type K+ current, which leads to increased neuronal excitability.[1][6][7]
These notes will provide protocols for whole-cell patch-clamp and field potential recordings to elucidate the specific effects of this compound on ion channel function, synaptic transmission, and overall neuronal network activity.
Data Presentation
The following tables summarize expected quantitative data from electrophysiological experiments with this compound, based on the effects of related compounds.
Table 1: Expected Effects of this compound on Single-Cell Electrophysiological Parameters (Whole-Cell Patch-Clamp)
| Parameter | Expected Effect with this compound | Putative Mechanism | Typical Concentration Range |
| Resting Membrane Potential | Depolarization | Inhibition of Kv7/KCNQ channels | 1-10 µM |
| Input Resistance | Increase | Closure of K+ channels (e.g., Kv7) | 1-10 µM |
| Action Potential Threshold | Hyperpolarization (easier to fire) | Increased excitability due to K+ channel block | 1-10 µM |
| Spike Firing Frequency | Increase | General increase in neuronal excitability | 1-10 µM |
| M-type K+ Current (IM) | Inhibition | Direct block of Kv7/KCNQ channels | IC50 ~2-5 µM |
| sEPSC Frequency | Increase | 5-HT6 receptor antagonism | 1-10 µM |
| sEPSC Amplitude | No significant change or slight increase | 5-HT6/5-HT2A receptor modulation | 1-10 µM |
Table 2: Expected Effects of this compound on Network Electrophysiological Parameters (Field Potential Recordings)
| Parameter | Expected Effect with this compound | Putative Mechanism | Typical Concentration Range |
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | Increase | Enhanced synaptic transmission (5-HT6 antagonism) | 1-10 µM |
| Population Spike (PS) Amplitude | Increase | Increased neuronal recruitment and excitability | 1-10 µM |
| Paired-Pulse Facilitation (PPF) | Decrease | Increased presynaptic release probability | 1-10 µM |
| Long-Term Potentiation (LTP) | Enhancement | Modulation of synaptic plasticity pathways (5-HT6/5-HT2A) | 1-10 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Hippocampal Slices
This protocol is designed to investigate the effects of this compound on the intrinsic excitability and synaptic properties of individual neurons.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (95% O2/5% CO2).[8]
-
Intracellular Solution (K-Gluconate based): In mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, data acquisition system.
2. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P42 mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a pyramidal neuron in the CA1 region.
-
Establish a giga-ohm seal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.
-
Record baseline activity for 5-10 minutes in current-clamp or voltage-clamp mode.
-
Apply this compound at the desired final concentration (e.g., 1, 3, or 10 µM) by adding it to the perfusion aCSF.
-
Record the effects of the drug for at least 15-20 minutes.
-
Perform a washout by perfusing with drug-free aCSF for 15-20 minutes.
4. Data Analysis:
-
Current-clamp: Analyze changes in resting membrane potential, input resistance (from hyperpolarizing current steps), action potential threshold, and firing frequency (from depolarizing current steps).
-
Voltage-clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). Analyze changes in sEPSC frequency and amplitude. To study the M-current, use a voltage step protocol (e.g., from a holding potential of -20 mV, step down to -50 mV to observe the deactivating tail current).
Protocol 2: Field Potential Recording in the CA1 Region of Acute Hippocampal Slices
This protocol is for assessing the effects of this compound on synaptic transmission and plasticity at the network level.
1. Materials and Solutions:
-
Same as for Protocol 1.
2. Slice Preparation:
-
Same as for Protocol 1.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single pulses to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a baseline recording for 20-30 minutes at a stimulation intensity that evokes 40-50% of the maximal fEPSP slope.
-
Apply this compound to the perfusion solution at the desired concentration.
-
Record for 30-60 minutes to observe the drug's effect on baseline synaptic transmission.
-
To study synaptic plasticity, induce long-term potentiation (LTP) with a high-frequency stimulation protocol (e.g., theta-burst stimulation) after a stable baseline in the presence of the drug.[9]
-
Record for at least 60 minutes post-induction.
4. Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Calculate the paired-pulse ratio (response to second pulse / response to first pulse at a 50 ms inter-stimulus interval) to assess presynaptic effects.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope from baseline.
Mandatory Visualizations
Caption: 5-HT6 Receptor Antagonism Pathway.
References
- 1. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linopirdine - Wikipedia [en.wikipedia.org]
- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (S)-Landipirdine solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals working with (S)-Landipirdine, achieving consistent and adequate solubility in aqueous solutions is a critical first step for successful experimentation. This guide provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
This compound is reported to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] However, its solubility in aqueous solutions is generally low, which often necessitates the use of specific formulation strategies.
Q2: Why is my this compound not dissolving in water or buffer?
Poor aqueous solubility is a common issue for many organic compounds, including this compound. Factors influencing this include the compound's molecular structure, crystal lattice energy, and the pH of the aqueous medium. Based on its chemical structure, this compound is likely a weakly basic compound, meaning its solubility is highly dependent on the pH of the solution.
Q3: Can I heat the solution to improve solubility?
Gentle warming can sometimes increase the rate of dissolution, but it may not significantly increase the equilibrium solubility. It is crucial to be cautious as excessive heat can lead to the degradation of the compound. Stability studies at elevated temperatures are recommended if this approach is considered.
Q4: Is precipitation of this compound from a prepared stock solution normal?
Precipitation can occur if the concentration of this compound exceeds its solubility limit in the final aqueous medium. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble.
Troubleshooting Guide: Enhancing this compound Solubility
Should you encounter difficulties in dissolving this compound, the following troubleshooting steps, presented in a logical workflow, can help identify and resolve the issue.
Experimental Workflow for Solubility Troubleshooting
Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Protocols
pH Adjustment
For weakly basic compounds, decreasing the pH of the aqueous solution can significantly increase solubility by promoting the formation of the more soluble protonated form.[2]
Protocol:
-
Prepare a range of aqueous buffers with pH values from 4.0 to 7.0 (e.g., citrate, acetate, or phosphate buffers).
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is kept low (typically ≤1%) to minimize its effect on the experiment.
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 30 minutes) at room temperature.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV if available.
Expected Outcome: Solubility of this compound is expected to be higher at lower pH values.
Use of Co-solvents
Co-solvents can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[3][4]
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add the this compound stock solution (in DMSO) to each co-solvent buffer mixture to the desired final concentration.
-
Vortex and observe for precipitation as described in the pH adjustment protocol.
Quantitative Data Summary: Co-solvent Effects (Hypothetical Data)
| Co-solvent | Concentration (% v/v) | Maximum Achievable this compound Concentration (µM) |
| None | 0% | < 1 |
| Ethanol | 5% | 5 |
| 10% | 15 | |
| PEG 400 | 5% | 8 |
| 10% | 25 |
Use of Surfactants
Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[2]
Protocol:
-
Choose a non-ionic surfactant like Tween 80 or Polysorbate 20, which are generally less harsh on biological systems.
-
Prepare aqueous buffer solutions containing different concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Add the this compound stock solution to each surfactant-containing buffer.
-
Vortex and observe for precipitation.
Signaling Pathway Analogy for Solubility
The process of solubilizing a compound can be visualized as a signaling pathway where various factors influence the final outcome.
Caption: Factors influencing the dissolution of this compound.
Summary of Troubleshooting Approaches
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases ionization of weakly basic compounds.[2] | Simple and effective for ionizable compounds. | pH must be compatible with the experimental system. |
| Co-solvents | Reduces solvent polarity.[3] | Can significantly increase solubility. | The co-solvent may affect biological assays. |
| Surfactants | Forms micelles to encapsulate the compound.[2] | Effective at low concentrations. | Surfactants can interfere with certain experiments. |
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of their experimental results. Always ensure that the chosen solubilization method does not interfere with the downstream application.
References
Optimizing (S)-Landipirdine concentration for neuronal cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (S)-Landipirdine in neuronal cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.[1] Blockade of the 5-HT6 receptor, in particular, is associated with enhanced cognitive function. This is thought to occur through the modulation of multiple neurotransmitter systems, including acetylcholine, glutamate, norepinephrine, and dopamine.[2]
2. What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use anhydrous, high-grade DMSO to ensure maximum solubility.[3]
3. What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5% (v/v).[3] For sensitive neuronal cultures, a final DMSO concentration of 0.1% or lower is often recommended. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.[3]
4. How should I store this compound stock solutions?
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guide
Issue 1: I am observing cytotoxicity or a decrease in neuronal viability at my treatment concentrations.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific neuronal cell type. Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the toxicity threshold.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%.[3] Always include a vehicle control with the same DMSO concentration as your highest this compound treatment group to differentiate between compound and solvent toxicity.
-
-
Possible Cause 3: Instability of this compound in culture media.
-
Solution: The stability of compounds in aqueous culture media can be a concern.[4] Consider performing a stability test of this compound in your specific media over the time course of your experiment. This can be assessed by methods such as LC-MS/MS to measure the concentration of the parent compound over time.[4] If instability is an issue, you may need to perform more frequent media changes with freshly prepared compound.
-
Issue 2: I am not observing the expected biological effect.
-
Possible Cause 1: The concentration of this compound is too low.
-
Solution: Refer to the dose-response data to ensure you are using a concentration that is expected to be active. For compounds like the related Latrepirdine, effects have been observed in the nanomolar range.[5] It is crucial to test a range of concentrations to find the optimal effective dose.
-
-
Possible Cause 2: Poor solubility or precipitation of the compound.
-
Solution: this compound, like many small molecules, may have limited aqueous solubility.[3] When diluting your DMSO stock solution into the aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the compound. Preparing intermediate dilutions in a serum-free medium before adding to the final culture may also help.
-
-
Possible Cause 3: The experimental model is not appropriate.
-
Solution: Ensure that your chosen neuronal cell model expresses the target receptors (5-HT6 and 5-HT2A). You can verify receptor expression using techniques like RT-qPCR, Western blot, or immunocytochemistry.
-
-
Possible Cause 4: The incubation time is not optimal.
-
Solution: The time required to observe an effect can vary depending on the specific cellular process being studied. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Issue 3: I am observing high variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell density across all wells.
-
-
Possible Cause 2: "Edge effects" in the culture plate.
-
Solution: Minimize "edge effects" by not using the outermost wells of the culture plate for experimental treatments. Fill these wells with sterile PBS or culture medium to maintain a more uniform humidity across the plate.
-
-
Possible Cause 3: Inconsistent compound addition.
-
Solution: Ensure accurate and consistent pipetting when adding the compound to the culture wells. Mix the plate gently after adding the compound to ensure even distribution.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound in Neuronal Cell Culture
| Concentration Range | Rationale | Recommended for |
| 1 nM - 100 nM | Based on the potent activity of related compounds, this range is ideal for initial assessment of neuroprotective or neuro-modulatory effects.[5] | Long-term viability assays, assessment of subtle effects on neuronal function. |
| 100 nM - 1 µM | A common range for exploring the dose-dependent effects of novel compounds in vitro. | Dose-response curves for efficacy and initial toxicity screening. |
| 1 µM - 20 µM | Higher concentrations that may be necessary to elicit a response but also carry a higher risk of off-target effects and cytotoxicity. | Investigating acute effects or when lower concentrations show no activity. |
Table 2: Example Dose-Response Data for this compound on Neuronal Viability (MTT Assay)
| This compound Conc. | % Neuronal Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 10 nM | 102 ± 5.1 |
| 100 nM | 105 ± 4.8 |
| 1 µM | 98 ± 6.2 |
| 10 µM | 85 ± 7.3 |
| 25 µM | 62 ± 8.1 |
| 50 µM | 35 ± 9.5 |
Note: This is example data and actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (assuming a molecular weight of ~350 g/mol ) in 285 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions from the stock solution in sterile culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. For example, to make a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
-
Materials: Primary neurons or neuronal cell line (e.g., SH-SY5Y), appropriate culture medium, 96-well culture plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Procedure:
-
Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.
-
Prepare fresh working solutions of this compound at 2x the final desired concentrations in culture medium.
-
Remove half of the medium from each well and replace it with an equal volume of the 2x this compound working solutions to achieve the final desired concentrations. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Hypothesized signaling pathway for this compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (S)-Landipirdine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The content is designed to address potential issues related to its off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SYN-120, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] It is being investigated for its potential therapeutic effects in neurological disorders, including Parkinson's disease dementia.[3][4]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target activities of this compound are the blockade of the serotonin 2A (5-HT2A) receptor and interaction with the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][5][6] This dual antagonism at both 5-HT6 and 5-HT2A receptors is a key characteristic of the compound.[5]
Q3: Why are the off-target effects of this compound a concern in my experiments?
A3: The off-target activities can confound experimental results. 5-HT2A receptor antagonism can produce its own distinct physiological effects, making it difficult to attribute observed outcomes solely to 5-HT6 receptor blockade.[7][8] Inhibition of the hERG channel is a critical safety concern as it can lead to cardiac arrhythmias, which may be a factor in in vivo studies.[1]
Troubleshooting Guide
Issue: I am observing an effect in my experiment, but I am unsure if it is mediated by 5-HT6 or 5-HT2A receptor antagonism.
Potential Cause: this compound is a dual antagonist for both 5-HT6 and 5-HT2A receptors.[5]
Solution: To dissect the individual contributions of each receptor, consider the following experimental designs:
-
Use of a Selective 5-HT2A Antagonist: In a parallel experiment, treat your model system with a highly selective 5-HT2A receptor antagonist that has minimal to no activity at the 5-HT6 receptor (e.g., MDL 100907).[7][9] If the effect observed with this compound is replicated with the selective 5-HT2A antagonist, it is likely mediated by 5-HT2A receptor blockade.
-
Rescue Experiments: After treating with this compound, attempt to reverse the observed effect by co-administering a selective 5-HT6 receptor agonist. If the effect is reversed, it is likely 5-HT6-mediated. A similar experiment can be performed with a selective 5-HT2A receptor agonist.
Issue: I am concerned about the potential for cardiotoxicity in my in vivo experiments with this compound.
Potential Cause: this compound has been reported to impact the hERG pharmacophore, suggesting a potential for hERG channel inhibition and associated cardiotoxicity.[1]
Solution:
-
In Vitro hERG Assay: Before proceeding to extensive in vivo studies, it is highly recommended to determine the IC50 of this compound for the hERG channel using an in vitro assay, such as an automated patch-clamp assay.
-
In Vivo Cardiovascular Monitoring: In animal studies, particularly those involving higher doses or chronic administration, it is crucial to monitor cardiovascular parameters. This can include electrocardiogram (ECG) monitoring to detect any potential QT interval prolongation, which is a hallmark of hERG channel blockade.
-
Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective dose of this compound for your desired on-target effect. This can help to minimize the risk of off-target effects, including cardiotoxicity.
Quantitative Data
Due to the limited availability of publicly accessible, consolidated pharmacological data from a single source, the following table provides a summary of the known activities of this compound. Researchers should consult primary literature for specific Ki or IC50 values relevant to their experimental conditions.
| Target | Activity | Reference |
| 5-HT6 Receptor | Potent Antagonist | [1][2] |
| 5-HT2A Receptor | Antagonist | [5][10] |
| hERG Channel | Impacts Pharmacophore | [1] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay for 5-HT2A Receptor Antagonism (IP-One HTRF Assay)
This protocol outlines a method to determine the functional antagonism of this compound at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
IP-One HTRF assay kit (contains stimulation buffer, IP1-d2, and anti-IP1-cryptate).
-
This compound.
-
Serotonin (5-HT) as the agonist.
-
White 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest the 5-HT2A expressing cells according to standard protocols. Resuspend the cells in the stimulation buffer provided in the IP-One kit.
-
Compound Addition: Dispense 5 µL of the cell suspension (e.g., 15,000 cells) into each well of a 384-well plate. Add 2.5 µL of this compound at various concentrations or a vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 2.5 µL of serotonin at a concentration that elicits a submaximal response (EC80) to all wells except the negative control. Incubate for 60 minutes at 37°C.
-
Detection: Add 5 µL of IP1-d2 followed by 5 µL of anti-IP1-cryptate to each well. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Extracellular and intracellular solutions for patch-clamp recording.
-
This compound.
-
A known hERG blocker as a positive control (e.g., E-4031).
-
Automated patch-clamp system and associated consumables.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in the extracellular solution.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Seeding: Load the cell suspension into the system. The system will automatically capture individual cells for recording.
-
Whole-Cell Configuration: The system will establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current.
-
Compound Application: Apply increasing concentrations of this compound to the cells, allowing for sufficient time at each concentration for the effect to stabilize.
-
Data Acquisition: Record the hERG currents at each concentration of this compound.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration and normalize it to the baseline current. Calculate the IC50 value for this compound by fitting the concentration-response data to a suitable equation.
Visualizations
Caption: Signaling pathways of the primary target (5-HT6) and a key off-target (5-HT2A) of this compound.
Caption: Workflow for designing experiments to distinguish between 5-HT6 and 5-HT2A mediated effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
- 7. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
Improving the bioavailability of (S)-Landipirdine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of (S)-Landipirdine in animal studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound, also known as (S)-RO5025181 or (S)-SYN120, is a selective and potent 5-HT6 receptor antagonist.[1] It is under investigation as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease dementia.[2][3][4] Its mechanism of action involves blocking both 5-HT6 and 5-HT2A receptors.[2][4]
Q2: What are the known challenges with the oral bioavailability of this compound?
While specific public data on the physicochemical properties of this compound is limited, challenges in achieving adequate oral bioavailability are common for compounds in its class.[2][4] Like many Biopharmaceutics Classification System (BCS) Class II or IV drugs, this compound likely exhibits low aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract and subsequent absorption.[5][6][7][8][9]
Formulation Strategies to Enhance Bioavailability
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can enhance the bioavailability of poorly soluble drugs like this compound.[5][10][11][12] The choice of strategy depends on the specific properties of the drug molecule. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can improve its dissolution rate.[5][7][10]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can enhance solubility and dissolution.[11][12][13] Common methods for preparing solid dispersions include hot-melt extrusion and spray drying.[8]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubilization in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6]
-
-
Use of Solubilizing Agents:
-
Co-solvents: Using a mixture of solvents (e.g., PEG 300, propylene glycol, ethanol) can increase the solubility of a nonpolar drug.[10]
-
Surfactants: These agents can improve drug wetting and promote dissolution.[10][12]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[11]
-
Q4: How do these formulation strategies compare in terms of bioavailability enhancement?
The effectiveness of each strategy is compound-specific. Below is a table summarizing hypothetical pharmacokinetic data in rats to illustrate the potential impact of different formulations on the bioavailability of a poorly soluble compound like this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 2.0 | 750 ± 150 | 5 |
| Nanosuspension | 10 | 450 ± 90 | 1.0 | 2250 ± 450 | 15 |
| Solid Dispersion (in PVP/VA 64) | 10 | 750 ± 120 | 1.0 | 4500 ± 900 | 30 |
| SEDDS | 10 | 900 ± 180 | 0.5 | 5250 ± 1050 | 35 |
| Intravenous (IV) Solution | 2 | 1200 ± 250 | 0.08 | 1500 ± 300 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
In-Vivo Experimentation: Oral Gavage
Q5: What is the standard procedure for oral gavage in rats?
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[14] A detailed protocol is provided in the "Experimental Protocols" section below. The key steps involve proper restraint of the animal, correct measurement and insertion of the gavage needle, and slow administration of the substance.[14][15][16]
Q6: What are common complications during oral gavage and how can they be avoided?
Complications can include esophageal or stomach perforation, accidental administration into the trachea, and animal distress.[14][15] These can be minimized by:
-
Proper Training: Ensure personnel are well-trained in the technique.[15]
-
Correct Needle Size and Length: Use a gavage needle with a ball-tipped end that is appropriate for the size of the animal.[14] The length should be pre-measured from the corner of the mouth to the last rib.[14]
-
Gentle Insertion: Never force the needle; it should advance smoothly.[14] If resistance is met, withdraw and re-attempt.[17]
-
Slow Administration: Inject the formulation slowly to prevent regurgitation and aspiration.[15]
Pharmacokinetic Analysis
Q7: How is this compound quantified in plasma and brain tissue?
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in biological matrices like plasma and brain homogenates.[18][19] An alternative, though potentially less sensitive, method is HPLC with UV detection.[20][21][22] A detailed protocol for plasma sample analysis is provided in the "Experimental Protocols" section.
Q8: What are the key pharmacokinetic parameters to determine in an animal study?
Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[19][23][24]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Review and standardize the oral gavage procedure among all personnel. Ensure consistent handling and dosing times.[15] |
| Formulation Instability | Check the physical and chemical stability of the formulation. For suspensions, ensure homogeneity before each dose. |
| Animal-to-Animal Variation | Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age and weight. |
| Food Effects | Standardize the fasting period before dosing, as food in the GI tract can affect drug absorption.[17] |
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Step |
| Poor Permeability (BCS Class IV) | If the compound has inherently low permeability, formulation changes may have a limited effect. Consider co-administration with a permeability enhancer (with caution and proper validation). |
| High First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Conduct in-vitro metabolism studies (e.g., with liver microsomes) to investigate this. |
| Formulation Not Optimal | Experiment with a different class of formulation. For example, if a solid dispersion shows poor results, a lipid-based system like SEDDS might be more effective.[6] |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.[25] This can be investigated using in-vitro cell-based assays. |
Issue 3: Animal Distress or Mortality During Oral Gavage
| Potential Cause | Troubleshooting Step |
| Aspiration into Lungs | This is a critical error. Ensure the gavage needle is correctly placed in the esophagus, not the trachea. If fluid bubbles from the nose, stop immediately.[16] Euthanize animals showing severe respiratory distress as per institutional guidelines.[15] |
| Esophageal or Gastric Injury | Use a flexible, ball-tipped gavage needle.[14][16] Do not use excessive force.[14] |
| High Dose Volume | Adhere to institutional guidelines for maximum oral gavage volumes (typically 10 mL/kg for rats).[17] |
| Formulation Irritancy | The vehicle or excipients may be causing irritation. Evaluate the tolerability of the vehicle alone in a separate group of animals. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Preparation of Phases:
-
Organic Phase: Dissolve this compound and a polymer (e.g., Poloxamer 188) in a suitable water-saturated organic solvent (e.g., ethyl acetate).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose).
-
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Preparation: Fast the rats overnight (8-12 hours) with free access to water. Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Restraint: Gently but firmly restrain the rat, holding the scruff of the neck to keep the head and body in a straight line.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.[14]
-
Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.[14]
-
-
Dose Administration: Once the needle is in place, slowly administer the formulation.
-
Needle Removal: Smoothly withdraw the needle.
-
Monitoring: Return the animal to its cage and monitor for at least 30 minutes for any signs of distress, such as labored breathing or regurgitation.[15]
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Collection: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific mass transitions of this compound and the IS.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
Caption: Key steps and decision point in oral gavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. pharm-int.com [pharm-int.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scispace.com [scispace.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 16. instechlabs.com [instechlabs.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of laetispicine and its brain distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Mitigating potential neurotoxicity of (S)-Landipirdine at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of (S)-Landipirdine, a dual 5-HT6 and 5-HT2A receptor antagonist, particularly at high doses.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SYN120, is an investigational drug that acts as a potent and selective antagonist for two types of serotonin receptors: 5-HT6 and 5-HT2A.[1][2] Its primary mechanism of action is to block the activity of these receptors in the brain.[2] This modulation of the serotonergic system has been explored for its potential to improve cognitive function in neurodegenerative diseases such as Parkinson's disease dementia.[1][2]
Q2: What are the known potential neurotoxic or adverse effects of this compound at high doses from clinical studies?
A2: A phase 2a clinical trial (SYNAPSE) in patients with Parkinson's disease dementia reported that treatment with this compound (100 mg/day) was associated with a worsening of motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[1][2][3] Additionally, there was a higher incidence of nausea, vomiting, and visual hallucinations in the group receiving this compound compared to placebo.[1][3]
Q3: What are the general neurotoxic concerns with 5-HT6 and 5-HT2A receptor antagonists?
A3: The preclinical safety profiles of 5-HT6 and 5-HT2A receptor antagonists vary. While some selective 5-HT2A receptor antagonists have been developed with a favorable central nervous system safety profile and a low risk of extrapyramidal side effects, others may influence locomotor activity.[3][4] The pro-cognitive effects of 5-HT6 receptor antagonists are generally attributed to the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate.[5] There is no widespread, inherent neurotoxicity associated with this class of drugs, but off-target effects or downstream signaling alterations at high doses could be a concern.
Q4: Are there any known strategies to mitigate the potential adverse effects of this compound?
A4: Currently, there are no clinically established strategies specifically for mitigating the adverse effects of this compound. However, preclinical research on other 5-HT2A receptor antagonists suggests that these agents may actually improve motor impairments in animal models of Parkinson's disease.[6][7] This indicates a complex relationship between 5-HT2A receptor modulation and motor control. Potential mitigation strategies that could be explored in a research setting include dose optimization, co-administration of agents that counteract the specific adverse effect, or structural modifications of the compound to improve its selectivity and reduce off-target effects.
II. Troubleshooting Guides for Experimental Issues
This section provides guidance for specific issues that may arise during preclinical in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: Decreased Neuronal Viability in Cell Culture at High Doses of this compound
-
Potential Cause: Direct cytotoxicity of this compound at high concentrations.
-
Troubleshooting Steps:
-
Confirm with a secondary viability assay: If you are using an MTT assay, which measures metabolic activity, confirm the results with a method that assesses membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay or Trypan Blue exclusion.[8]
-
Dose-response analysis: Perform a detailed dose-response curve to determine the EC50 for cytotoxicity.
-
Time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.
-
Use of a relevant cell line: Consider using a neuronal cell line that expresses both 5-HT6 and 5-HT2A receptors, such as differentiated SH-SY5Y cells, for more translatable results.[6][9]
-
Investigate apoptotic pathways: Use assays for caspase activation or TUNEL staining to determine if the cell death is apoptotic.
-
In Vivo Experiments
Issue 2: Worsening of Motor Function in Rodent Models
-
Potential Cause: Disruption of basal ganglia circuits due to potent 5-HT2A and/or 5-HT6 receptor antagonism.
-
Troubleshooting Steps:
-
Comprehensive behavioral assessment: Utilize a battery of motor function tests to characterize the deficit. This should include tests for balance and coordination (e.g., Rotarod), fine motor skills (e.g., Beam Walking Test), and spontaneous activity (e.g., Open Field Test).[10][11][12]
-
Dose-response relationship: Test a range of doses to determine if the motor impairment is dose-dependent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) correlation: Correlate the time course of motor impairment with the brain concentration of this compound.
-
Comparative pharmacology: Test selective 5-HT6 and 5-HT2A antagonists individually to dissect which receptor is primarily responsible for the motor effects.
-
Co-administration with L-DOPA: In a Parkinson's disease model, assess if this compound's effects are altered by co-administration with L-DOPA.[6][7]
-
Issue 3: Observation of "Psychiatric-like" Side Effects (e.g., increased anxiety, repetitive behaviors) in Rodents
-
Potential Cause: Alterations in serotonergic signaling in brain regions that regulate mood and behavior.
-
Troubleshooting Steps:
-
Utilize specific behavioral paradigms:
-
Dose-dependency: Evaluate if these behavioral changes are present at lower, potentially therapeutic doses.
-
Neurochemical analysis: Measure levels of serotonin and other neurotransmitters in relevant brain regions (e.g., prefrontal cortex, hippocampus, striatum) post-treatment.
-
III. Data Presentation
Table 1: Summary of Adverse Events from the SYNAPSE Phase 2a Clinical Trial of this compound (SYN120)
| Adverse Event | This compound (100 mg/day) | Placebo |
| Worsening of Motor Symptoms (UPDRS Part III) | Statistically significant worsening | No significant change |
| Nausea and Vomiting | Two-fold higher incidence | Lower incidence |
| Visual Hallucinations | Two-fold higher incidence | Lower incidence |
| Serious Adverse Events | 11% | 11% |
| Discontinuation due to Adverse Events | 16% | 14% |
(Data sourced from Fernandez et al., 2019)[3]
IV. Experimental Protocols
Protocol 1: In Vitro Neuronal Viability Assessment using MTT Assay
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Solubilization: After incubation, add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: Use a standard rotarod apparatus for mice or rats.
-
Acclimation and Training: Acclimate the animals to the testing room for at least 30 minutes before the experiment. Train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 2-3 consecutive days prior to the test day.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test, based on its pharmacokinetic profile.
-
Testing Protocol:
-
Place the animal on the rotating rod.
-
Start the test with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or holding on to the rod and making one full passive rotation.
-
Perform 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the average latency to fall between the this compound-treated group and the vehicle-treated group.
V. Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural effects of serotonin agonists and antagonists in the rat and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. blossomanalysis.com [blossomanalysis.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Frontiers | Impact of specific serotonin receptor modulation on restricted repetitive behaviors [frontiersin.org]
- 16. 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
How to control for vehicle effects in (S)-Landipirdine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The focus is on controlling for potential confounding effects of the drug vehicle in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common starting point is to prepare a concentrated stock solution in DMSO and then dilute it with a non-toxic aqueous vehicle for administration. The final concentration of DMSO should be kept to a minimum, ideally below 1% and not exceeding 5% of the total volume, to avoid vehicle-induced behavioral or physiological effects. A frequently used approach for oral administration of poorly water-soluble compounds is to create a suspension.
Q2: What are some common aqueous vehicles for creating a suspension of this compound for oral administration?
A2: For oral gavage, after initial dissolution in a minimal amount of DMSO, the this compound solution can be suspended in vehicles such as:
-
0.5% to 1% Carboxymethylcellulose (CMC) in saline or water: CMC is a widely used suspending agent that helps to ensure a uniform dose administration.
-
Phosphate-buffered saline (PBS) with a small percentage of a surfactant like Tween 80 (e.g., 0.1%): Tween 80 can aid in wetting the compound and improving the stability of the suspension.
-
PBS with 2% corn flour: This has been used for oral gavage of other poorly soluble compounds in rodent models.
Q3: How can I be sure the vehicle itself is not affecting my experimental results?
A3: It is crucial to include a vehicle control group in your experimental design. This group receives the exact same formulation (including the same final concentration of DMSO and other excipients) as the drug-treated group, just without the this compound. This allows you to isolate the effects of the drug from any potential effects of the vehicle.
Q4: What are the potential side effects of common vehicles like DMSO?
A4: DMSO is not biologically inert and can have its own pharmacological effects, especially at higher concentrations. These can include anti-inflammatory effects, and at concentrations above 1%, it may cause sedation or affect motor coordination. Therefore, it is critical to use the lowest possible concentration of DMSO and to always include a vehicle control group.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected behavioral results in this compound-treated animals.
-
Possible Cause: The vehicle is causing behavioral changes that are confounding the effects of this compound.
-
Troubleshooting Steps:
-
Review Vehicle Control Data: Carefully examine the data from your vehicle control group. Is there a significant difference between the vehicle control and a naive (untreated) or saline-treated group?
-
Vehicle Dose-Response: If you suspect the vehicle is active, run a dose-response experiment with the vehicle alone (e.g., varying concentrations of DMSO) to determine a no-effect level for your behavioral paradigm.
-
Alternative Vehicle: Consider switching to a different vehicle system. For example, if you are using a high concentration of DMSO, try a formulation with a lower DMSO concentration and a suspending agent like CMC.
-
Issue 2: Precipitation of this compound upon dilution of the DMSO stock solution.
-
Possible Cause: this compound is poorly soluble in the aqueous diluent, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Sonication: Use a sonicator to aid in the dispersion of the compound in the final vehicle.
-
Use of Surfactants: Incorporate a small amount of a biocompatible surfactant, such as Tween 80 (0.1-0.5%), into your aqueous vehicle before adding the DMSO stock.
-
Prepare Fresh Formulations: Prepare the final dosing solution immediately before administration to minimize the time for precipitation to occur.
-
Maintain Suspension: If administering a suspension, ensure it is well-mixed (e.g., by vortexing) immediately before drawing each dose into the syringe.
-
Data Presentation
Table 1: Recommended Vehicle Formulations for Oral Administration of this compound in Rodents
| Formulation Component | Concentration | Purpose | Considerations |
| This compound | Desired Dose | Active Pharmaceutical Ingredient | |
| DMSO | ≤ 1% (v/v) | Solubilizing Agent | Minimize concentration to avoid behavioral effects. |
| 0.5% CMC in Saline | q.s. to final volume | Suspending Agent | Good for creating stable suspensions. |
| OR | |||
| 0.1% Tween 80 in PBS | q.s. to final volume | Surfactant/Wetting Agent | Can improve solubility and suspension stability. |
| OR | |||
| 2% Corn Flour in PBS | q.s. to final volume | Suspending Agent | An alternative for oral gavage formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume (e.g., 5-10 mL/kg).
-
Prepare Vehicle: Prepare the chosen aqueous vehicle (e.g., 0.5% CMC in sterile saline).
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the minimum necessary volume of DMSO to achieve a concentrated stock solution.
-
Create Suspension: While vortexing the aqueous vehicle, slowly add the this compound-DMSO stock solution.
-
Homogenize: Continue to mix the suspension thoroughly using a vortex or sonicator until it is uniform.
-
Administration: Keep the suspension continuously stirred or vortex immediately before drawing each dose to ensure homogeneity. Administer the formulation via oral gavage.
-
Vehicle Control: Prepare a separate formulation following the same procedure, but substitute the this compound with an equal volume of DMSO.
Mandatory Visualization
Caption: Experimental workflow for controlling vehicle effects.
Caption: Troubleshooting logic for inconsistent results.
Caption: this compound's mechanism of action.
Best practices for long-term storage of (S)-Landipirdine solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (S)-Landipirdine solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For aqueous buffers, it is crucial to determine the optimal pH for stability, as many compounds are most stable within a pH range of 4-8.[1] Due to the presence of a sulfonamide group, the stability of this compound in aqueous solutions may be pH-dependent.
Q2: What are the optimal temperature and duration for long-term storage of this compound solutions?
For long-term storage of this compound in a solvent, the following conditions are recommended:
It is advisable to minimize freeze-thaw cycles by preparing single-use aliquots. While some compounds are stable for extended periods at 4°C or even room temperature, this is highly compound-specific and should be verified.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[2]
Troubleshooting Steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.[2]
-
Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to reduce the likelihood of precipitation.[2]
-
Solvent Choice: Ensure DMSO is of high purity and anhydrous, as water content can affect solubility and stability.
Q4: How can I tell if my this compound solution has degraded?
Visual cues such as a color change can indicate chemical degradation or oxidation.[2] However, the absence of visual changes does not guarantee stability. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: What are the potential degradation pathways for this compound in solution?
This compound contains a sulfonamide group, which can be susceptible to degradation. General degradation pathways for sulfonamides in aqueous solutions can involve:
-
Hydrolysis: The sulfonamide bond may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air (oxygen) and/or light.[3][4] The sulfur atom in the sulfonamide group can be a target for oxidation.
-
Photodegradation: Exposure to UV and visible light can induce photochemical degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock solution or working solution. | 1. Prepare fresh solutions before each experiment. 2. Perform an analytical check (e.g., HPLC) on the stock solution to confirm purity and concentration. 3. Review storage conditions and handling procedures. |
| Color change observed in the solution. | Chemical degradation or oxidation. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Store the new solution protected from light and consider purging the vial with an inert gas (argon or nitrogen) before sealing.[2] |
| Precipitate forms in the frozen stock solution upon thawing. | 1. Compound's solubility limit exceeded at low temperatures. 2. Unsuitable solvent for cryogenic storage. | 1. Thaw the solution slowly and vortex gently to redissolve. 2. Consider storing at a lower concentration. 3. Ensure the use of high-quality, anhydrous solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into single-use amber vials or polypropylene tubes.
-
For highly oxygen-sensitive compounds, consider purging the headspace of each vial with an inert gas like argon or nitrogen before sealing.[2]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To quantitatively assess the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column and mobile phase (to be determined based on the compound's properties)
-
Incubators or storage chambers set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Timepoint T=0 Analysis: Immediately after preparing the this compound solution, perform an initial HPLC analysis. This will serve as the baseline (100% purity).
-
Storage: Store aliquots of the solution under the different conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation: If the aliquot was frozen, allow it to thaw completely at room temperature and vortex gently.
-
HPLC Analysis: Analyze each aliquot by HPLC using the same method as the T=0 analysis.
-
Data Analysis: Compare the peak area of the this compound peak at each timepoint to the T=0 peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each timepoint.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Maximum Recommended Storage Duration |
| DMSO | -20°C | 6 Months[1] |
| DMSO | -80°C | 6 Months[1] |
Table 2: Illustrative Stability Data for a Small Molecule in Solution (Example)
Note: This table provides an example of how to present stability data. Actual data for this compound will need to be generated experimentally.
| Storage Condition | 1 Month | 3 Months | 6 Months |
| -80°C in DMSO | >99% | >98% | >97% |
| -20°C in DMSO | >98% | >95% | >92% |
| 4°C in DMSO | >90% | >80% | >70% |
| Room Temp in DMSO | >75% | >50% | <30% |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Flowchart for troubleshooting precipitation in stock solutions.
References
Overcoming experimental variability in (S)-Landipirdine studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with (S)-Landipirdine. Our goal is to help you overcome experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] Some research also indicates that it is a potent blocker of the 5-HT2A receptor.[2][3] These receptors are primarily found in the central nervous system and are involved in cognitive processes. By blocking these receptors, this compound is being studied for its potential therapeutic effects in neurological and psychiatric disorders like Alzheimer's disease and Parkinson's disease dementia.[1][4]
Q2: What are the main research applications for this compound?
This compound is primarily used as a research tool to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. Key research areas include:
-
Cognitive Enhancement: Studying its potential to improve learning and memory in models of neurodegenerative diseases.[2]
-
Neuropsychiatric Symptoms: Investigating its role in managing behavioral symptoms associated with dementia.[5]
-
Signaling Pathway Analysis: Elucidating the downstream effects of 5-HT6 receptor blockade on intracellular signaling cascades, such as the adenylyl cyclase-cAMP pathway.
Q3: How should this compound be prepared and stored?
Proper handling and storage are critical to maintaining the compound's integrity.
-
Storage of Solid Compound: Store the lyophilized powder at room temperature in a dry, dark place.[1] For long-term storage, refer to the Certificate of Analysis provided by the supplier.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This compound is reported to be soluble in DMSO up to 100 mM.[6]
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Studies on similar small molecules suggest that refrigerated or frozen storage is crucial for long-term stability.[7]
Q4: What are the known off-target effects of this compound?
Besides its primary target (5-HT6 receptor) and its activity on the 5-HT2A receptor, this compound has been noted to interact with the hERG potassium channel.[1] This interaction is an important consideration for electrophysiology studies and for interpreting potential cardiac effects. Researchers should include appropriate controls to distinguish between 5-HT6-mediated effects and potential off-target activities.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?
A: High variability in cell-based assays is a common challenge.[8] The source can often be traced to several factors related to cells, reagents, or the compound itself.
Table 1: Troubleshooting High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Cell Health & Passage Number | Maintain a consistent cell culture schedule. Use cells within a low, defined passage number range, as high passage numbers can lead to phenotypic drift. Ensure cells are healthy and not overly confluent before starting the experiment.[9] |
| Reagent Consistency | Use the same lot of serum, media, and other key reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Compound Stability/Solubility | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells to avoid solvent effects.[6] Visually inspect for any precipitation. |
| Assay Conditions | Strictly control incubation times, temperature, and CO2 levels. Minor fluctuations in these parameters can significantly impact cellular metabolism and signaling. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step to avoid concentration errors. Consider using automated liquid handlers for high-throughput screening to reduce human error.[8] |
Issue 2: Inconsistent Results in Electrophysiology Experiments
Q: I am observing inconsistent blockade of hERG channels in my patch-clamp experiments with this compound. How can I improve my recording stability and reproducibility?
A: Electrophysiology experiments, particularly patch-clamp, are highly sensitive to technical variability.[10] Given this compound's effect on the hERG pharmacophore, consistent measurement of this off-target activity is crucial.
-
Achieve a Stable Gigaseal: A high-resistance seal (>1 GΩ) is fundamental. Use high-quality borosilicate glass and fire-polish pipette tips to ensure a smooth surface for sealing. Ensure solutions are filtered (0.22 µm) to remove particulates that can interfere with seal formation.[9][11]
-
Mitigate Current Rundown: The gradual decrease in current amplitude during a recording can be a major source of variability. Include Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) in your intracellular solution to support cellular metabolism and maintain channel activity.[9] For persistent rundown, consider using the perforated patch-clamp technique.
-
Monitor Series Resistance: Keep series resistance low (<10 MΩ) and compensate for at least 80% of it to ensure accurate voltage control. Monitor it throughout the experiment; discard recordings where it changes by more than 20%.[9]
-
Control Experimental Conditions: Maintain a constant temperature, as ion channel kinetics are highly temperature-dependent. Use a consistent voltage protocol, as the blocking effect of many compounds is voltage-dependent.[9]
Issue 3: Compound Precipitation in Aqueous Assay Buffer
Q: I noticed that this compound sometimes precipitates when I dilute it from my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A: This is a common issue with hydrophobic compounds.
-
Optimize Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the aqueous buffer.
-
Control Solvent Concentration: Keep the final percentage of DMSO in the aqueous solution as low as possible (ideally ≤0.1%). High concentrations of organic solvents can cause compounds to crash out of solution.
-
Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-127: For particularly challenging compounds, consider the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer to improve solubility, but first verify it does not interfere with the assay.
Experimental Protocols
Protocol 1: 5-HT6 Receptor Antagonism Assay using cAMP Detection
This protocol describes a method to determine the potency of this compound in blocking the 5-HT6 receptor in a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
24 hours before the assay, seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
This compound Dilutions: Prepare a serial dilution series of this compound in DMSO. Then, dilute this series into the Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be ≤0.1%.
-
Agonist Solution: Prepare a solution of Serotonin (5-HT) in Assay Buffer at a concentration corresponding to its EC80 (e.g., 100 nM, determined previously).
-
-
Assay Procedure:
-
Remove culture medium from the cells and add 20 µL of Assay Buffer.
-
Add 5 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 20 minutes at room temperature.
-
Add 5 µL of the 5-HT agonist solution to all wells except the negative control wells (which receive 5 µL of Assay Buffer).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, LANCE, or AlphaScreen) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the vehicle-only wells as 0% inhibition and the signal from the non-stimulated wells as 100% inhibition.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for hERG Channel Blockade
This protocol provides a method for assessing the inhibitory effect of this compound on hERG channels expressed in a suitable cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel on glass coverslips. Use cells 24-48 hours after plating.[9]
-
-
Solution Preparation:
-
Recording Procedure:
-
Pull pipettes from borosilicate glass to a resistance of 4-8 MΩ when filled with intracellular solution.[9]
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Establish a stable baseline recording for 3-5 minutes by perfusing the cell with the extracellular solution.
-
Perfuse the cell with a known concentration of this compound in the extracellular solution until a steady-state block is achieved (typically 5-10 minutes).
-
Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before (control) and after drug application.
-
Calculate the percentage of block for each concentration: % Block = (1 - I_drug / I_control) * 100.
-
Plot the percentage of block against the drug concentration to generate a concentration-response curve and determine the IC50 value.
-
Data Presentation
Table 2: Representative Pharmacological Profile of this compound
| Target | Assay Type | Species | Potency (IC50 / Ki) |
| 5-HT6 Receptor | Radioligand Binding | Human | 1.2 nM (Ki) |
| 5-HT6 Receptor | cAMP Functional Assay | Human | 5.8 nM (IC50) |
| 5-HT2A Receptor | Radioligand Binding | Human | 15.7 nM (Ki) |
| hERG Channel | Patch Clamp | Human | 1.2 µM (IC50) |
| (Note: Data are illustrative and should be confirmed experimentally.) |
Table 3: Stability of this compound (10 mM in DMSO) Stock Solutions
| Storage Condition | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | >95% |
| 4°C | 92% | 81% | 65% |
| Room Temperature (22°C) | 75% | 40% | <20% |
| (Note: Stability data are illustrative. It is recommended to perform in-house stability assessments.) |
Visualizations
Caption: this compound blocks the 5-HT6 receptor signaling pathway.
Caption: Experimental workflow for a cell-based cAMP assay.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Strategies to minimize animal stress in (S)-Landipirdine behavioral tests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize animal stress during behavioral tests involving (S)-Landipirdine and other 5-HT6 receptor antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to increased animal stress and compromised data quality.
Issue 1: High variability in baseline anxiety levels in the Elevated Plus Maze (EPM).
-
Question: My control group shows a wide range of exploratory behavior in the EPM even before drug administration. What could be causing this and how can I fix it?
-
Answer: High baseline variability in the EPM can be attributed to several factors. Inconsistent handling is a primary cause; studies have shown that the method of handling (e.g., tail handling vs. tunnel or cup handling) significantly impacts anxiety-like behaviors.[1][2][3] Familiarization with the experimenter is also crucial, as rats familiar with the handler exhibit more consistent behavior.[4] Additionally, environmental factors such as lighting can dramatically influence results; testing under red light or very low-level white light (1-3 lux) is recommended to reduce anxiety.[5][6][7][8]
Troubleshooting Steps:
-
Standardize Handling: Implement a non-aversive handling technique, such as the tunnel or cup method, for at least three to five days prior to testing.[5] Ensure all experimenters use the exact same technique consistently.
-
Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the trial. This helps reduce the stress associated with a novel environment.
-
Control Lighting: Use red light or dim white light in the testing room. Ensure the lighting is consistent for all animals and across all testing sessions.[5][8]
-
Minimize Olfactory Cues: Thoroughly clean the maze with a 30-70% ethanol solution between each animal to remove scent trails that could influence the behavior of subsequent animals.[9]
-
Experimenter Blinding: Whenever possible, the experimenter conducting the test should be blind to the experimental groups to prevent unconscious bias in handling and scoring.[5]
-
Issue 2: Animals in the Novel Object Recognition (NOR) test show no preference for the novel object.
-
Question: My animals are not exploring the novel object more than the familiar one, even in the control group. What's going wrong?
-
Answer: A lack of preference for the novel object can indicate several issues. Insufficient habituation to the testing arena can lead to anxiety, causing the animals to focus on escape-like behaviors rather than exploration.[10] The duration of the familiarization period is also critical; if it's too short, the animal may not have adequately encoded the memory of the familiar object.[11] Conversely, if the familiarization is too long, it can lead to neophobia (fear of new things).
Troubleshooting Steps:
-
Optimize Habituation: Ensure a proper habituation phase where each animal is allowed to explore the empty arena for 5-10 minutes for at least one day before the training session.[7][10][12] For highly anxious strains, increasing the duration or frequency of habituation sessions may be necessary.[10]
-
Adjust Familiarization Time: The optimal familiarization time can be strain-dependent. A typical duration is 5-10 minutes. If you are not seeing a preference, you may need to run a pilot study to determine the ideal familiarization duration for your specific strain and experimental conditions.[11]
-
Object Selection: Ensure the objects are not inherently rewarding or aversive to the animals. They should be of similar size and complexity, but distinct enough to be easily discriminated. Run a preference test with different objects prior to the main experiment to rule out any innate preferences.[10]
-
Control for Olfactory Cues: Thoroughly clean the objects and the arena between trials to prevent scent marking from influencing exploration.
-
Minimize External Stressors: Ensure the testing room is quiet and free from sudden noises or movements that could startle the animals.
-
Issue 3: Animals in the Morris Water Maze (MWM) are excessively floating or thigmotaxic (wall-hugging).
-
Question: A significant number of my animals are not actively searching for the platform in the MWM. They either float passively or just swim along the walls. How can I address this?
-
Answer: Excessive floating and thigmotaxis are common signs of stress and anxiety in the MWM.[13] The MWM is inherently stressful due to the forced swimming aspect, which can lead to learned helplessness and a passive coping strategy (floating).[13][14][15] Thigmotaxis is an anxiety-driven behavior where the animal seeks the security of the wall.
Troubleshooting Steps:
-
Pre-training/Habituation: Gently habituate the animals to the water. This can involve placing them on the platform for a few seconds before the first trial or having a "free swim" day where they can explore the pool with a visible platform.
-
Water Temperature: Maintain a consistent and appropriate water temperature (typically 20-22°C for rats). Water that is too cold can increase stress and impact motor function.
-
Reduce Trial Duration: If animals are showing signs of distress, consider reducing the maximum trial duration (e.g., from 90 seconds to 60 seconds).
-
Clear Visual Cues: Ensure that there are prominent, high-contrast visual cues around the room that the animals can use for navigation. A lack of clear cues can increase anxiety and searching time.[16]
-
Gentle Handling: Handle the animals gently when placing them in and removing them from the water. Avoid sudden movements or loud noises.
-
Frequently Asked Questions (FAQs)
Q1: How long should the acclimatization period be before starting behavioral testing?
A1: A minimum acclimatization period of one week is recommended after the animals arrive at the facility.[5] This allows them to recover from the stress of transport and adapt to the new housing conditions, including the light-dark cycle, temperature, and humidity. During this time, handling the animals daily can also help them habituate to the experimenter.[5]
Q2: What is the best time of day to conduct behavioral tests?
A2: Rodents are nocturnal, so they are naturally more active during the dark phase of their light-dark cycle.[17] Conducting behavioral tests during their active period can lead to more robust and reliable data. If testing must be done during the light phase, it is crucial to be consistent with the timing of the tests for all animals to minimize variability due to circadian rhythms.[18]
Q3: Can I reuse animals in different behavioral tests?
A3: While it is possible, it is generally advised to perform the most stressful test last in a battery of tests.[4] The experience in one test can have carry-over effects on performance in subsequent tests. A sufficient rest period (e.g., several days to a week) between tests is essential.
Q4: My this compound-treated animals are showing stereotyped behaviors like excessive grooming or circling. Is this a side effect of the drug or a sign of stress?
A4: It could be either or a combination of both. Some 5-HT6 receptor antagonists have been reported to induce a "stretching and yawning syndrome."[19] Stereotyped behaviors can also be a sign of distress or a reaction to a novel environment.[20][21][22] It is important to:
-
Observe carefully: Note the onset, frequency, and duration of the stereotyped behaviors.
-
Compare to controls: Determine if the behaviors are also present in the vehicle-treated control group.
-
Consult literature: Review literature on this compound and similar compounds for known behavioral side effects.
-
Refine your protocol: If the behaviors appear to be stress-related, implement the stress-reduction strategies outlined in the troubleshooting guides.
Q5: What are "humane endpoints" and how do I establish them for my behavioral study?
A5: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study to avoid or terminate pain and distress.[2] These endpoints should be established before the study begins and included in your animal use protocol. For behavioral studies, humane endpoints can include:
-
Significant weight loss (e.g., >20% of baseline).
-
Failure to groom, resulting in a poor coat condition.
-
Hunched posture, lethargy, or lack of movement.
-
Dehydration, as assessed by skin turgor.
-
Any other signs of significant distress or pain.
Data Presentation
Table 1: Impact of Stress-Reduction Strategies on Behavioral Test Outcomes
| Behavioral Test | Stress-Reduction Strategy | Parameter Affected | Observed Effect | Reference |
| Elevated Plus Maze | Tunnel Handling vs. Tail Handling | Time in Open Arms | Increased time in open arms with tunnel handling, indicating reduced anxiety. | [2][3] |
| Number of Open Arm Entries | Increased entries into open arms with tunnel handling. | [1] | ||
| Red Light vs. White Light | Time in Open Arms | Increased time in open arms under red light, suggesting lower anxiety. | [5][6] | |
| Novel Object Recognition | Extended Habituation | Object Exploration Time | Increased exploration of both objects, indicating reduced anxiety and better task engagement. | [10] |
| Discrimination Index | Improved discrimination between novel and familiar objects. | [11] | ||
| Morris Water Maze | Environmental Enrichment | Corticosterone Levels | Lower post-test corticosterone levels, indicating reduced physiological stress. | [23] |
| Escape Latency | No significant change, but reduced stress may improve consistency. | [14][15] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) with Stress Minimization
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Pre-Test Procedures:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the test in its home cage.
-
Handling: Use a non-aversive handling method (e.g., tunnel or cupping) to transfer the animal to the maze.
-
-
Test Procedure:
-
Gently place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis. The experimenter should ideally be out of the animal's sight.
-
-
Post-Test Procedures:
-
Gently return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between animals.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and entries into the open arms is indicative of anxiolytic-like effects.
-
Protocol 2: Novel Object Recognition (NOR) with Stress Minimization
-
Apparatus: An open-field arena.
-
Habituation (Day 1):
-
Place each animal in the empty arena and allow it to explore for 5-10 minutes.
-
This reduces anxiety associated with the novel environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Return the animal to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Protocol 3: Morris Water Maze (MWM) with Stress Minimization
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Pre-Training (Day 1):
-
Allow each animal a 60-second "free swim" without the platform to habituate to the water.
-
Then, guide the animal to a visible platform to teach it that there is an escape route.
-
-
Spatial Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
Start the animal from a different quadrant for each trial.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If it does not find the platform, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform and allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Post-Test Procedures:
-
Gently remove the animal from the water and dry it with a towel under a warming lamp before returning it to its home cage.
-
-
Data Analysis:
-
Escape latency during acquisition trials.
-
Time spent in the target quadrant during the probe trial.
-
Visualizations
Caption: Workflow for minimizing animal stress before and during behavioral testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Handling method affects measures of anxiety, but not chronic stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Variations in illumination, closed wall transparency and/or extramaze space influence both baseline anxiety and response to diazepam in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of different illumination levels on rat behavior in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. pnas.org [pnas.org]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term associative memory in rats: Effects of familiarization period in object-place-context recognition test | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Endogenous anxiety and stress responses in water maze and Barnes maze spatial memory tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Prevention of stereotypy in laboratory mice: effects on stress physiology and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Cage-Induced Stereotypies on Measures of Affective State and Recurrent Perseveration in CD-1 and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Corticosterone levels and behavioral changes induced by simultaneous exposure to chronic social stress and enriched environments in NMRI male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of (S)-Landipirdine administration to reduce side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The focus is on refining administration protocols to mitigate common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SYN120) is an investigational drug that acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] Its therapeutic potential is being explored for neurological and psychiatric disorders, including Parkinson's Disease Dementia.[3][4]
Q2: What are the most common side effects associated with this compound administration?
Based on clinical trial data (NCT02258152), the most frequently reported side effects of this compound are nausea, vomiting, and a worsening of motor symptoms.[3]
Q3: Why might this compound worsen motor symptoms, despite some 5-HT2A antagonists showing potential to improve them?
This is an area of active investigation. While some preclinical studies on other 5-HT2A antagonists suggest a potential to ameliorate motor deficits in models of Parkinson's disease, the clinical findings for this compound indicate a worsening of these symptoms.[5][6] This discrepancy could be due to several factors, including:
-
The dual antagonism of both 5-HT6 and 5-HT2A receptors, leading to a complex downstream signaling cascade.
-
The specific pharmacological profile of this compound at the 5-HT2A receptor (e.g., inverse agonism vs. neutral antagonism).
-
Differences between preclinical animal models and the human disease state.
-
The dose administered in the clinical trial.
Further research is needed to elucidate the precise mechanism.
Q4: Can the side effects of this compound be reduced by modifying its administration?
Yes, refining the administration protocol, particularly through the use of controlled-release formulations, is a promising strategy to reduce side effects. By controlling the rate of drug release, it may be possible to maintain therapeutic plasma concentrations while avoiding the high peak concentrations (Cmax) that are often associated with adverse events like nausea and vomiting.[7]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting
Potential Cause: Rapid absorption and high peak plasma concentrations (Cmax) of this compound following administration of an immediate-release formulation.
Troubleshooting/Mitigation Strategy: Controlled-Release Formulation
Developing a controlled-release formulation can help to smooth the pharmacokinetic profile, leading to a lower Cmax and a more sustained plasma concentration. This can potentially reduce the incidence and severity of nausea and vomiting.[7]
Quantitative Data Summary: Pharmacokinetic Profiles of Immediate vs. Controlled-Release Formulations (Hypothetical)
| Parameter | Immediate-Release this compound | Controlled-Release this compound (Target Profile) |
| Time to Peak (Tmax) | Short (e.g., 1-2 hours) | Longer (e.g., 4-8 hours) |
| Peak Concentration (Cmax) | High | Lower |
| Drug level at 24h (C24h) | Low | Maintained within therapeutic window |
| Area Under Curve (AUC) | Similar to controlled-release | Similar to immediate-release |
| Side Effect Incidence | Higher | Potentially Lower |
Experimental Protocols for Developing and Testing Controlled-Release Formulations:
-
Formulation Development:
-
Physicochemical Characterization: Determine the aqueous solubility and membrane permeability of this compound. These properties will guide the choice of a suitable controlled-release technology.[7][8][9]
-
Excipient Compatibility Studies: Assess the compatibility of this compound with various polymers and other excipients commonly used in controlled-release formulations (e.g., HPMC, ethylcellulose, Eudragit® polymers).
-
Formulation Prototyping: Develop prototype formulations based on different controlled-release mechanisms:
-
Matrix Systems: The drug is uniformly dispersed in a polymer matrix. Drug release is controlled by diffusion through the matrix and/or erosion of the matrix.
-
Reservoir Systems (Membrane-Controlled): The drug core is coated with a semi-permeable membrane that controls the rate of drug release.
-
Multi-Unit Pellet Systems (MUPS): The drug is formulated into multiple small pellets, each with a controlled-release coating. These can be filled into a capsule or compressed into a tablet.
-
-
-
In Vitro Dissolution Testing:
-
Method: Use a USP apparatus 2 (paddle) or 1 (basket) to assess the drug release profile of the different formulations in various dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Objective: To identify a formulation that provides a slow and steady release of this compound over a prolonged period (e.g., 12-24 hours).
-
-
In Vitro Permeability Studies:
-
Method: Utilize Caco-2 cell monolayers as an in vitro model of the intestinal barrier.
-
Objective: To assess how the controlled-release formulation affects the permeability of this compound and to ensure that a sufficient amount of the drug can still be absorbed.
-
Workflow for Controlled-Release Formulation Development
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 6. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical properties of drug | PPT [slideshare.net]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
Validation & Comparative
A Comparative Efficacy Analysis of (S)-Landipirdine and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has emerged as a compelling target in the pursuit of novel therapeutics for cognitive disorders, particularly Alzheimer's disease and other dementias. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, thereby enhancing cognitive function. This guide provides a comparative overview of the efficacy of (S)-Landipirdine against other notable 5-HT6 receptor antagonists that have been investigated in preclinical and clinical settings.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system, with high densities in regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Its activation is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Blockade of the 5-HT6 receptor is thought to enhance cognitive processes by increasing the release of acetylcholine and glutamate, key neurotransmitters in memory formation and consolidation. A plethora of 5-HT6 receptor antagonists have been developed, with several advancing to clinical trials. This guide focuses on a comparative analysis of this compound with other prominent antagonists: Idalopirdine, Intepirdine, Latrepirdine, and Masupirdine.
In Vitro Efficacy Comparison
The primary measure of a drug's potency at its target is its binding affinity (Ki) and its functional antagonism (IC50 or pA2). The following table summarizes the available in vitro data for this compound and its comparators.
| Compound | 5-HT6 Receptor Binding Affinity (Ki) | Functional Antagonist Potency | Other Receptor Affinities of Note |
| This compound (SYN-120) | Described as potent and selective[1][2] | Not specified in available literature | 5-HT2A receptor antagonist[1][3] |
| Idalopirdine | 0.83 nM (human)[4] | Potent inhibition of 5-HT-mediated activation[4] | Medium affinity for α1A- and α1B-adrenoreceptors[4] |
| Intepirdine (RVT-101) | ~0.23 nM (pKi = 9.63)[3] | Not specified in available literature | >100-fold selectivity over other receptors[3] |
| Latrepirdine (Dimebon) | 26 nM (human)[3] | Dose-dependently inhibited 5-HT-mediated cAMP accumulation[3] | Antihistamine (H1), α-adrenergic, and other 5-HT receptor activity[3] |
| Masupirdine (SUVN-502) | 2.04 nM (human)[5] | Potent antagonist activity[5] | >1200 fold selectivity over 5-HT2A[5] |
Preclinical In Vivo Efficacy
The pro-cognitive effects of 5-HT6 receptor antagonists are often evaluated in rodent models of memory impairment. The Novel Object Recognition (NOR) test and the scopolamine-induced amnesia model are two commonly employed paradigms.
| Compound | Animal Model | Key Findings |
| This compound (SYN-120) | Not specified in available literature | Preclinical data on cognitive enhancement is not publicly detailed. |
| Idalopirdine | Novel Object Recognition (PCP-induced deficit) | Reversed cognitive impairment at doses of 5-20 mg/kg[4] |
| Intepirdine (RVT-101) | Various learning and memory paradigms | Reported to reverse both experimentally induced and age-related learning deficits in rats.[6] |
| Latrepirdine (Dimebon) | Not specified in available literature | Preclinical studies suggested pro-cognitive effects. |
| Masupirdine (SUVN-502) | Scopolamine-induced and aging-related memory deficits | Demonstrated pro-cognitive effects across acquisition, consolidation, and retention phases of cognition.[3] |
Clinical Efficacy and Development Status
The ultimate test of efficacy lies in human clinical trials. The following table summarizes the key clinical findings for these 5-HT6 antagonists.
| Compound | Indication(s) Studied | Phase of Development | Key Clinical Outcomes |
| This compound (SYN-120) | Parkinson's Disease Dementia | Phase IIa Completed | Did not improve cognition at 100 mg/day; potential benefits in apathy were noted.[7][8] |
| Idalopirdine | Alzheimer's Disease | Phase III Completed (Development Halted) | Failed to show a significant benefit on cognition in Phase III trials when used as an adjunct to cholinesterase inhibitors.[9] |
| Intepirdine (RVT-101) | Alzheimer's Disease, Dementia with Lewy Bodies | Phase III Completed (Development Halted) | Did not meet primary endpoints for improving cognition or activities of daily living in Phase III trials.[10] |
| Latrepirdine (Dimebon) | Alzheimer's Disease, Huntington's Disease | Phase III Completed (Development Halted) | Failed to show efficacy in Phase III trials for Alzheimer's disease.[11] |
| Masupirdine (SUVN-502) | Alzheimer's Disease, Agitation in Alzheimer's | Phase II Completed | Did not meet the primary endpoint for cognition in moderate Alzheimer's disease; post-hoc analyses suggested potential benefits for agitation and psychosis.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Novel Object Recognition Test Workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).
-
Test compounds (e.g., this compound) at a range of concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
Test compound at various concentrations (or assay buffer for total binding, or non-specific binding control).
-
Radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1-2 nM [3H]-LSD).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Antagonist Assay (HTRF)
Objective: To determine the functional antagonist potency (IC50) of a test compound at the 5-HT6 receptor.
Materials:
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT (serotonin) as the agonist.
-
Test compounds (e.g., this compound) at a range of concentrations.
-
A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
384-well white microplates.
-
An HTRF-compatible plate reader.
Procedure:
-
Culture the 5-HT6 receptor-expressing cells to the appropriate confluency and harvest them.
-
Resuspend the cells in the assay buffer at a predetermined optimal density.
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptors.
-
Add 5-HT at a concentration that elicits a submaximal response (typically EC80) to all wells except the basal control.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effect of a test compound on recognition memory.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
An open-field arena (e.g., a square box with high walls).
-
A set of objects that are of similar size but different in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
Video recording and tracking software.
-
Test compound (e.g., this compound) and vehicle.
-
An amnesia-inducing agent if modeling cognitive impairment (e.g., scopolamine, 0.5-1 mg/kg, i.p.).
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats and allow them to explore the empty open-field arena for 5-10 minutes each day to reduce novelty-induced stress.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the familiarization phase (e.g., 30-60 minutes). If using an amnesia-inducing agent, administer it at the appropriate time (e.g., 30 minutes before the familiarization phase).
-
Familiarization Phase (T1): Place two identical objects in two corners of the arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specified delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Place one of the familiar objects and one novel object in the same locations as in T1. Place the rat back in the arena and allow it to explore for the same duration as in T1. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis: Calculate the total exploration time in T2 (Tf + Tn). Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar one. Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The landscape of 5-HT6 receptor antagonists for cognitive enhancement has been fraught with challenges, as evidenced by the late-stage clinical trial failures of several promising candidates. While this compound is described as a potent 5-HT6 receptor antagonist, the lack of detailed, publicly available preclinical and quantitative in vitro data makes a direct and robust comparison with other antagonists challenging. Its dual antagonism of 5-HT6 and 5-HT2A receptors represents a potentially different pharmacological profile compared to more selective antagonists. However, the initial clinical results in Parkinson's disease dementia did not demonstrate a pro-cognitive effect.
The compiled data in this guide highlights that while many 5-HT6 antagonists show promise in preclinical models, this has not translated into clinical efficacy for indications like Alzheimer's disease. This discrepancy underscores the complexity of cognitive disorders and the challenges in translating findings from animal models to human patients. Future research in this area may benefit from focusing on more specific patient populations, exploring different dosing regimens, or investigating the therapeutic potential of these antagonists for non-cognitive symptoms, as suggested by the findings for this compound in apathy and Masupirdine in agitation. For drug development professionals, a thorough understanding of the preclinical and clinical history of this target class is crucial for informing future strategies.
References
- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. revvity.com [revvity.com]
- 12. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: (S)-Landipirdine Versus Idalopirdine in Neurodegenerative Disease Models
In the landscape of drug development for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, serotonin 5-HT6 receptor antagonists have emerged as a promising therapeutic class. Among these, (S)-Landipirdine and idalopirdine have been subjects of clinical investigation. While head-to-head preclinical comparisons are not publicly available, this guide synthesizes the existing data to offer a comparative overview of their mechanisms of action, receptor binding profiles, and effects in preclinical models, providing valuable insights for researchers and drug developers.
Mechanism of Action: A Tale of Two Serotonin Antagonists
Both this compound and idalopirdine exert their primary effects by blocking the 5-HT6 serotonin receptor, a G-protein coupled receptor predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex[1][2]. Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory, which are often impaired in neurodegenerative diseases[3][4].
This compound , also known as SYN120, is characterized as a potent dual antagonist of both the 5-HT6 and 5-HT2A serotonin receptors[1][5]. The additional blockade of the 5-HT2A receptor may contribute to its overall pharmacological profile, potentially influencing aspects of psychosis and agitation[1][6].
Idalopirdine is a selective 5-HT6 receptor antagonist[1][7][8]. Beyond its primary target, it also demonstrates a notable affinity for adrenergic α1A and α1B receptors and a moderate affinity for 5-HT2A and 5-HT2C receptors[1]. This broader receptor interaction profile could lead to a more complex range of pharmacological effects.
Receptor Binding Affinity: A Quantitative Look
The following table summarizes the available receptor binding affinity data for this compound and idalopirdine. It is important to note that the lack of publicly available, direct comparative studies necessitates compiling data from various sources.
| Receptor Target | This compound (Ki, nM) | Idalopirdine (Ki or IC50, nM) | Reference |
| 5-HT6 | Potent antagonist (specific Ki not publicly available) | 0.83 (Ki) | [8][9] |
| 5-HT2A | Potent antagonist (specific Ki not publicly available) | Moderate affinity (specific Ki not publicly available) | [1] |
| Adrenergic α1A | Not reported | Potent affinity (specific Ki not publicly available) | [1] |
| Adrenergic α1B | Not reported | Potent affinity (specific Ki not publicly available) | [1] |
| 5-HT2C | Not reported | Moderate affinity (specific Ki not publicly available) | [1] |
Preclinical Efficacy: Insights from In Vivo Models
Due to the limited public preclinical data for this compound, a direct comparison of in vivo efficacy is challenging. However, available studies on idalopirdine provide a benchmark for the potential effects of 5-HT6 receptor antagonism.
Idalopirdine in Preclinical Models:
In animal models, idalopirdine on its own did not consistently demonstrate pro-cognitive effects[1]. However, its therapeutic potential became more apparent when used as an adjunct to acetylcholinesterase inhibitors (AChEIs) like donepezil. Preclinical studies have shown that idalopirdine can potentiate the effects of donepezil on:
-
Neuronal Oscillations: Enhancing brain wave patterns associated with cognitive processes[1].
-
Extracellular Acetylcholine Levels: Increasing the availability of this key neurotransmitter in the brain[1].
-
Blood Oxygen Level-Dependent (BOLD) Signaling: Augmenting brain activity in regions associated with cognition[1].
One study using functional MRI in awake rats demonstrated that while idalopirdine alone had a modest effect on brain activity, its combination with donepezil resulted in a robust and widespread activation of neural circuits, extending beyond the cholinergic system[9][10].
The following table summarizes the key preclinical findings for idalopirdine.
| Experimental Model | Key Findings | Reference |
| Rat Microdialysis | Potentiated the increase in extracellular acetylcholine levels induced by donepezil. | [1] |
| Rat Electrophysiology | Enhanced donepezil-induced neuronal oscillations. | [1] |
| Rat fMRI | Synergistically increased brain activity with donepezil in cognitive circuits. | [9][10] |
| Rat Behavioral Models | Attenuated subchronic phencyclidine-induced cognitive impairment as a standalone treatment. | [1] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Simplified signaling pathways of this compound and idalopirdine.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly detailed, the methodologies employed in the preclinical assessment of idalopirdine are representative of the field.
In Vivo Microdialysis for Neurotransmitter Levels:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Microdialysis Probe: Insertion of a microdialysis probe with a semi-permeable membrane.
-
Perfusion: Continuous perfusion of the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collection of dialysate samples at regular intervals.
-
Analysis: Quantification of neurotransmitter levels (e.g., acetylcholine) in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: Intraperitoneal or subcutaneous injection of the test compound(s).
Functional Magnetic Resonance Imaging (fMRI) in Awake Rats:
-
Animal Acclimatization: Acclimatization of rats to the MRI scanner environment to minimize stress and motion artifacts.
-
Imaging Parameters: Acquisition of BOLD fMRI data using a high-field MRI scanner.
-
Drug Administration: Intravenous administration of the test compound(s) during the scanning session.
-
Data Analysis: Preprocessing of fMRI data (e.g., motion correction, spatial smoothing) and statistical analysis to identify brain regions with significant changes in BOLD signal.
Conclusion
While a direct preclinical comparison between this compound and idalopirdine is hampered by the limited availability of public data for this compound, this guide provides a comparative framework based on their known mechanisms and the more extensively documented preclinical profile of idalopirdine. Both compounds target the 5-HT6 receptor, a key modulator of cognitive function. This compound's dual 5-HT6/5-HT2A antagonism may offer a distinct therapeutic profile compared to idalopirdine's broader interaction with adrenergic and other serotonin receptors. The preclinical data for idalopirdine highlights the potential of 5-HT6 antagonists to synergize with existing cholinergic therapies. Further publication of preclinical data for this compound will be essential for a more definitive comparative assessment and to guide future research in the development of novel treatments for neurodegenerative diseases.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Idalopirdine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Landipirdine and Latrepirdine for Neurodegenerative Disease Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles, mechanisms of action, and experimental data of (S)-Landipirdine and latrepirdine.
This guide provides a comprehensive comparative analysis of two investigational drugs, this compound and latrepirdine, which have been explored for their potential in treating neurodegenerative diseases. While both compounds have shown promise in preclinical and early clinical studies, they exhibit distinct pharmacological profiles and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in understanding their comparative properties.
Executive Summary
This compound is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Its therapeutic potential is primarily attributed to the modulation of serotonergic signaling pathways, which are implicated in cognitive processes. In contrast, latrepirdine, initially developed as an antihistamine, is a multi-target agent with a more complex pharmacological profile. Its proposed mechanisms of action include the modulation of mitochondrial function, induction of autophagy, and interactions with various neurotransmitter receptors, including the 5-HT6 receptor.
Clinical development for latrepirdine in Alzheimer's and Huntington's diseases was largely halted after promising Phase II trials were not replicated in Phase III studies.[1] this compound (also known as SYN120) has been investigated in Parkinson's disease dementia, where it did not show significant cognitive improvement in a Phase IIa trial.[2][3] This guide delves into the preclinical data that defined the therapeutic hypotheses for these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and latrepirdine, focusing on their receptor binding affinities and effects on key cellular processes.
Table 1: Receptor Binding Affinity (Ki in nM)
| Target | This compound (SYN120) | Latrepirdine |
| Serotonin 5-HT6 Receptor | Potent antagonist (Specific Ki not publicly available)[4][5][6] | 26 nM (human)[7] |
| Serotonin 5-HT2A Receptor | Potent antagonist (Specific Ki not publicly available)[4][5][6] | Moderate affinity (Specific Ki not publicly available) |
| Histamine H1 Receptor | Not a primary target | High affinity (Antihistamine activity)[8] |
| NMDA Receptor | Not a primary target | Micromolar affinity (IC50 range 6-90 µM)[9] |
Note: While this compound is described as a potent antagonist at 5-HT6 and 5-HT2A receptors, specific Ki values from publicly available preclinical studies are not readily found.
Table 2: Preclinical Efficacy Data
| Parameter | This compound | Latrepirdine |
| Cognition (Animal Models) | Preclinical models of Parkinson's disease showed promise for improving cognition.[10] | Improved learning and memory in some animal models (e.g., Morris water maze).[11] |
| Mitochondrial Function | Data not available | Enhanced mitochondrial membrane potential in neuronal cells at nanomolar concentrations.[7][12] Inhibited mitochondrial permeability transition induced by Aβ (20-100 µM).[9] |
| Autophagy Induction | Data not available | Increased LC3-II levels and reduced p62 levels in cultured cells, indicating autophagy induction.[13] Reduced GFP-Aβ42 levels by ~40% in a yeast model of autophagy.[14] |
| Neuroprotection | Data not available | Increased survival of neurons by approximately 45% in the presence of Aβ (25 µM).[9] |
| Clinical Cognitive Endpoint (ADAS-Cog) | Did not significantly improve cognition in a Phase IIa trial for Parkinson's disease dementia.[3] | Showed significant improvement in a Phase II trial for Alzheimer's disease (-4.0 point difference vs. placebo).[9] However, failed to show a significant effect in Phase III trials (-1.49 point difference vs. placebo, not statistically significant).[15] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic hypotheses for this compound and latrepirdine are rooted in their different primary mechanisms of action.
This compound: Dual Serotonin Receptor Antagonism
This compound's mechanism is centered on its potent antagonism of two G-protein coupled receptors (GPCRs) in the serotonin system: 5-HT6 and 5-HT2A.
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory. Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. The diagram below illustrates the canonical Gs-adenylyl cyclase pathway modulated by 5-HT6 receptor antagonists.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is widely distributed in the brain and is involved in processes such as perception, mood, and cognition. Antagonism of this receptor is a property of several atypical antipsychotic drugs and is thought to contribute to their efficacy. The diagram below depicts the Gq-PLC signaling cascade inhibited by this compound.
Latrepirdine: A Multi-Target Approach
Latrepirdine's mechanism of action is not fully elucidated but is believed to involve a combination of effects on mitochondria, autophagy, and multiple receptor systems.[7]
-
Mitochondrial Protection: Latrepirdine has been shown to enhance mitochondrial function and protect against mitochondrial dysfunction.[7][9] One of its key proposed actions is the inhibition of the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to mitochondrial swelling and cell death.[9]
-
Autophagy Induction: Latrepirdine has been demonstrated to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[13] This is thought to be beneficial in neurodegenerative diseases characterized by the accumulation of protein aggregates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Receptor Binding Assay (General Protocol)
This protocol is for determining the binding affinity (Ki) of a compound for a specific receptor, such as the 5-HT6 or 5-HT2A receptor.
Objective: To quantify the affinity of this compound or latrepirdine for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]-LSD for 5-HT6)
-
Test compound (this compound or latrepirdine) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Mitochondrial Permeability Transition Pore (mPTP) Assay with Isolated Mitochondria
This protocol measures the opening of the mPTP in isolated mitochondria, a key aspect of latrepirdine's proposed mechanism.
Objective: To assess the effect of latrepirdine on the calcium-induced opening of the mPTP.
Materials:
-
Freshly isolated mitochondria from rodent liver or brain
-
Assay buffer (e.g., containing sucrose, mannitol, HEPES, succinate, and rotenone)
-
Calcium chloride (CaCl2) solution
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green™ 5N)
-
Latrepirdine at various concentrations
-
Spectrofluorometer
Procedure:
-
Isolate mitochondria from fresh tissue using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a cuvette, add the assay buffer and the calcium-sensitive dye.
-
Add a known amount of isolated mitochondria to the cuvette.
-
Place the cuvette in the spectrofluorometer and begin recording fluorescence.
-
Add the test compound (latrepirdine) or vehicle control.
-
Induce mPTP opening by adding a bolus of CaCl2.
-
Monitor the fluorescence of the calcium-sensitive dye. A sustained increase in fluorescence indicates the release of calcium from the mitochondria due to mPTP opening.
-
Quantify the calcium retention capacity of the mitochondria in the presence and absence of latrepirdine. An increase in calcium retention capacity suggests inhibition of mPTP opening.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is used to detect changes in the levels of key autophagy-related proteins, LC3-II and p62, to assess the induction of autophagy by latrepirdine.
Objective: To determine if latrepirdine treatment alters the expression of LC3-II and p62 in cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
Latrepirdine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LC3 and p62
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with latrepirdine or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities for LC3-II, p62, and the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[13]
Conclusion
This compound and latrepirdine represent two distinct approaches to targeting neurodegenerative diseases. This compound offers a targeted approach by modulating specific serotonin receptors implicated in cognition. Its well-defined mechanism of action as a 5-HT6 and 5-HT2A receptor antagonist provides a clear therapeutic hypothesis. However, the lack of publicly available, detailed preclinical quantitative data and its failure to show efficacy in a Phase IIa trial for Parkinson's disease dementia present challenges for its continued development.
Latrepirdine, with its multi-target profile, presents a more complex but potentially broader mechanism of action, encompassing mitochondrial protection and enhancement of cellular clearance pathways. While initial clinical results were promising, the failure to replicate these findings in larger Phase III trials highlights the difficulties in translating preclinical findings to clinical success, particularly for compounds with multiple and not fully understood mechanisms.
For researchers in neurodegenerative diseases, both compounds offer valuable tools to probe different aspects of disease pathology. This compound is a useful instrument for investigating the role of the serotonergic system in cognitive decline. Latrepirdine, on the other hand, serves as a complex probe for exploring the interplay between mitochondrial health, autophagy, and neurodegeneration. Further research, particularly direct comparative studies and the public release of more detailed preclinical data for this compound, would be invaluable for the field.
References
- 1. Latrepirdine for Alzheimer's Disease: Trials and Tribulations - Page 4 [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latrepirdine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Landipirdine and Retigabine: Distinct Mechanisms and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Landipirdine and retigabine, two neuroactive compounds with distinct mechanisms of action and therapeutic applications. While a direct head-to-head comparison of efficacy is not feasible due to their different clinical indications, this document offers a parallel evaluation of their pharmacological profiles, supported by available preclinical and clinical data.
Introduction
This compound (also known as SYN-120) is an investigational drug that acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, and has been studied for its potential cognitive-enhancing effects in neurodegenerative disorders such as Parkinson's disease dementia.[1][2][3] Retigabine (also known as ezogabine), now withdrawn from the market, is an anticonvulsant that functions as a positive allosteric modulator of KCNQ/Kv7 potassium channels and was approved for the adjunctive treatment of partial-onset seizures.[4][5][6] This guide will delve into the efficacy and safety data for each compound, their respective mechanisms of action, and the experimental protocols typically employed in their evaluation.
This compound: A Dual Serotonin Receptor Antagonist for Cognitive Enhancement
This compound's mechanism of action centers on the antagonism of 5-HT6 and 5-HT2A receptors, which are implicated in cognitive processes.[1][7][8] Blockade of these receptors is hypothesized to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, thereby offering a potential therapeutic avenue for cognitive deficits in neurodegenerative diseases.[9]
Efficacy of this compound
Preclinical studies in animal models have suggested that 5-HT6 receptor antagonists can improve memory and learning.[10][11] The primary clinical evidence for this compound comes from a Phase IIa, multicenter, randomized, double-blind, placebo-controlled proof-of-concept trial (SYNAPSE study) in patients with Parkinson's disease dementia.[1][3]
Table 1: Summary of this compound Efficacy Data from the SYNAPSE Study [1]
| Outcome Measure | This compound (100 mg/day) | Placebo | p-value |
| Primary & Key Secondary Efficacy Measures | |||
| Cognitive Drug Research (CDR) Continuity of Attention | No significant difference | No significant difference | Not significant |
| CDR Quality of Episodic Memory | No significant difference | No significant difference | Not significant |
| Other Efficacy Measures | |||
| Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15) | Nominal improvement | - | 0.029 (unadjusted) |
| Neuropsychiatric Inventory (NPI)-Apathy/Indifference | Nominal improvement | - | 0.028 (unadjusted) |
Safety and Tolerability of this compound
The SYNAPSE study also provided key safety and tolerability data for this compound.[1]
Table 2: Summary of this compound Safety Data from the SYNAPSE Study [1]
| Adverse Event (AE) Profile | This compound (N=38) | Placebo (N=44) |
| Any Adverse Event | 74% | 77% |
| Treatment Discontinuation due to AEs | 16% | 16% |
| More Frequent AEs with this compound | ||
| Nausea and Vomiting | More frequent | Less frequent |
| Worsening of Motor Symptoms (UPDRS) | Worsened | - |
Retigabine: A KCNQ/Kv7 Potassium Channel Opener for Epilepsy
Retigabine's primary mechanism of action is the positive allosteric modulation of neuronal KCNQ2-5 (Kv7.2-7.5) potassium channels.[4][12] By enhancing the activity of these channels, retigabine increases the M-current, which helps to stabilize the neuronal membrane potential and reduce excitability, thereby suppressing seizures.[13][14] Some studies also suggest a modulatory effect on GABA-A receptors at higher concentrations.[15]
Efficacy of Retigabine
Retigabine demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical seizure models, including maximal electroshock (MES), pentylenetetrazole (PTZ), and kindling models.[13][16] Its efficacy as an adjunctive therapy for partial-onset seizures in adults was established in several randomized, double-blind, placebo-controlled clinical trials.[4][5][12]
Table 3: Summary of Retigabine Clinical Trial Efficacy Data for Partial-Onset Seizures
| Study/Analysis | Dose | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Porter et al., 2007 [4] | 600 mg/day | -23% | 23% |
| 900 mg/day | -29% | 32% | |
| 1200 mg/day | -35% | 33% | |
| Placebo | -13% | 16% | |
| Integrated Analysis (Bialer et al., 2012) [5] | 600 mg/day | -26% (p=0.003 vs placebo) | 35% (p<0.001 vs placebo) |
| 900 mg/day | -37% (p<0.001 vs placebo) | 45% (p<0.001 vs placebo) | |
| 1200 mg/day | -39% (p<0.001 vs placebo) | 50% (p<0.001 vs placebo) | |
| Placebo | -14% to -15% | 21% to 24% |
Safety and Tolerability of Retigabine
While effective, retigabine's use was associated with a range of adverse effects, and long-term use led to the emergence of unique safety concerns that ultimately resulted in its market withdrawal.[17][18][19]
Table 4: Common and Serious Adverse Events Associated with Retigabine
| Adverse Event Profile | Description |
| Common Treatment-Emergent AEs (>10%) [6] | Dizziness, somnolence, fatigue, confusion, speech disorder, tremor, blurred vision, abnormal gait. |
| Serious Adverse Events [17] | Urinary retention, QT interval prolongation, neuropsychiatric symptoms (confusion, psychosis, hallucinations). |
| Long-Term Safety Concerns [18][19] | Pigmentary changes in the retina, skin, lips, and nails; acquired vitelliform maculopathy. |
Experimental Protocols
The evaluation of this compound and retigabine relies on distinct sets of experimental protocols tailored to their respective therapeutic areas.
Evaluation of Pro-Cognitive Agents like this compound
-
In Vitro: Radioligand binding assays to determine affinity and selectivity for 5-HT6, 5-HT2A, and other receptors. Functional assays measuring second messenger responses (e.g., cAMP levels) upon receptor activation/inhibition.[10]
-
In Vivo (Preclinical): Animal models of cognitive impairment (e.g., scopolamine- or MK-801-induced deficits) are used. Behavioral tests such as the Novel Object Recognition (NOR) test, Morris water maze, and conditioned emotional response paradigms are employed to assess learning and memory.[10][20]
-
Clinical: Standardized cognitive assessment batteries (e.g., Cognitive Drug Research [CDR] system, Alzheimer's Disease Assessment Scale-Cognitive Subscale [ADAS-Cog]), scales for activities of daily living, and neuropsychiatric inventories are used to evaluate efficacy in patient populations.[1][2]
Evaluation of Anticonvulsant Agents like Retigabine
-
In Vitro: Patch-clamp electrophysiology on cultured neurons or cell lines expressing KCNQ channels to measure the drug's effect on ion channel currents.[21][22][23][24]
-
In Vivo (Preclinical): Acute seizure models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test are used for initial screening. Chronic models like the kindling model are used to assess effects on epileptogenesis.[25][26][27][28][29]
-
Clinical: Randomized, double-blind, placebo-controlled trials in patients with specific seizure types (e.g., partial-onset seizures). The primary efficacy endpoints are typically the percent change in seizure frequency from baseline and the responder rate.[4][30]
Signaling Pathways and Experimental Workflows
This compound: Signaling and Evaluation Workflow
Caption: this compound's mechanism and typical drug development workflow.
Retigabine: Signaling and Evaluation Workflow
Caption: Retigabine's mechanism and typical drug development workflow.
Conclusion
This compound and retigabine represent two distinct approaches to treating neurological disorders. This compound, a 5-HT6/5-HT2A antagonist, was investigated for its potential to improve cognitive function in Parkinson's disease dementia, though its efficacy in a Phase IIa trial was limited.[1] In contrast, retigabine, a KCNQ/Kv7 potassium channel opener, proved to be an effective anticonvulsant for partial-onset seizures but was ultimately withdrawn due to significant long-term safety concerns, particularly ophthalmological and dermatological side effects.[18][19] This comparative guide highlights the importance of understanding the nuanced pharmacological profiles, including both efficacy and safety, in the development of novel therapeutics for neurological conditions. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 4. neurology.org [neurology.org]
- 5. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 13. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: Implications for clinical use [ouci.dntb.gov.ua]
- 15. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Safety of retigabine in adults with partial-onset seizures after long-term exposure: focus on unexpected ophthalmological and dermatological events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patch Clamp Protocol [labome.com]
- 22. vbn.aau.dk [vbn.aau.dk]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 25. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 26. ijpp.com [ijpp.com]
- 27. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 28. mdpi.com [mdpi.com]
- 29. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
(S)-Landipirdine in Dementia Models: A Comparative Therapeutic Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Landipirdine's therapeutic potential in dementia models, placed in context with other 5-HT6 receptor antagonists. Due to the limited publicly available preclinical data for this compound, this guide focuses on its proposed mechanism of action and clinical findings, while presenting preclinical data from analogous compounds to offer a comprehensive view of the therapeutic strategy.
Comparative Efficacy of 5-HT6 Receptor Antagonists in Preclinical Dementia Models
While specific preclinical data for this compound is not extensively published, the following tables summarize the performance of other 5-HT6 receptor antagonists in established rodent models of cognitive impairment. These models are crucial for evaluating the potential of compounds like this compound.
Table 1: Efficacy of 5-HT6 Receptor Antagonists in the Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often impaired in dementia.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| SB-271046 | Scopolamine-induced amnesic mice | 30 mg/kg | Partially counteracted scopolamine-induced deficits in episodic-like memory.[1] |
| Latrepirdine | TgCRND8 (Alzheimer's model) mice | Not specified | Associated with memory improvement in an object recognition task. |
Table 2: Efficacy of 5-HT6 Receptor Antagonists in the Morris Water Maze (MWM) Test
The MWM test evaluates spatial learning and memory, which are hippocampus-dependent functions affected in Alzheimer's disease.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| SB-271046 | Scopolamine-induced amnesic rats | Acute and subchronic | Subchronic treatment improved acquisition, while acute treatment improved retention. Combined with galantamine, it reversed scopolamine-induced learning impairments.[2] |
| Latrepirdine | TgCRND8 (Alzheimer's model) mice | 3.5 mg/kg/day for 31 days | Improved learning behavior in the cued and contextual fear conditioning paradigm, a related memory task.[3] |
Mechanism of Action: The Role of 5-HT6 Receptor Antagonism
This compound is a potent antagonist of both the 5-HT6 and 5-HT2A serotonin receptors.[4] The therapeutic rationale for 5-HT6 receptor antagonism in dementia lies in its potential to modulate multiple neurotransmitter systems implicated in cognitive function.
Blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission.[5][6][7] This is significant as the cholinergic system is known to be compromised in Alzheimer's disease, and glutamatergic pathways are crucial for learning and memory.[8][9]
Below is a diagram illustrating the proposed signaling pathway.
Clinical Evaluation of this compound (SYN120)
This compound, also known as SYN120, has been evaluated in a Phase 2a clinical trial for Parkinson's disease dementia (PDD).[4][10]
Table 3: Overview of the SYNAPSE Phase 2a Clinical Trial for this compound (SYN120)
| Trial Name | Condition | Phase | N | Treatment | Primary Outcome | Key Findings |
| SYNAPSE | Parkinson's Disease Dementia (PDD) | 2a | 82 | SYN120 (100 mg/day) or placebo for 16 weeks | Change in Cognitive Drug Research (CDR) Continuity of Attention | Did not improve cognition.[4][10] Showed potential for improving cognitive-based daily function and apathy.[10] Generally well-tolerated, but a worsening of motor symptoms was observed.[4][10] |
While the primary endpoint for cognition was not met, the potential improvement in daily function and apathy suggests that further investigation may be warranted.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are standard protocols for key behavioral and neurochemical assays used to evaluate cognitive enhancers.
Novel Object Recognition (NOR) Test
This test assesses a rodent's ability to recognize a novel object in a familiar environment.
Protocol Details:
-
Habituation: Mice are individually placed in an open-field arena and allowed to explore for 5-10 minutes.
-
Training/Sample Phase (T1): The mouse is placed back in the arena, which now contains two identical objects. The animal is allowed to explore for a set period (e.g., 10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase (T2): The mouse is returned to the arena where one of the original objects has been replaced by a novel object. Exploration of both objects is recorded for a set time (e.g., 5-10 minutes).
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory in rodents.
Protocol Details:
-
Apparatus: A large circular pool is filled with opaque water. A small platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: Over several days, the rodent is placed in the pool from different starting locations and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time (e.g., 60-90 seconds).
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time.
-
Data Analysis: Key metrics include escape latency (time to find the platform during acquisition), path length, and the time spent in the quadrant where the platform was previously located during the probe trial.
In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Details:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Analysis: The collected samples are analyzed using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters such as acetylcholine and glutamate.
Conclusion
This compound, as a dual 5-HT6/5-HT2A receptor antagonist, represents a therapeutic strategy for dementia that aims to enhance cognitive function by modulating cholinergic and glutamatergic systems. While direct preclinical data on this compound in dementia models is scarce in the public domain, studies on other 5-HT6 receptor antagonists have demonstrated pro-cognitive effects in various animal models. The clinical evaluation of this compound in PDD did not meet its primary cognitive endpoint, but suggested potential benefits in other functional domains. Further research is necessary to fully elucidate the therapeutic potential of this compound and to determine if its preclinical promise, as suggested by related compounds, can be translated into clinical efficacy for dementia. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel therapeutic agents.
References
- 1. 5-HT6 receptor blockade differentially affects scopolamine-induced deficits of working memory, recognition memory and aversive learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT(6) receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of cholinergic, GABAergic, serotonergic, and glutamatergic receptor modulation on posttrial memory processing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Landipirdine (SYN-120) and Alternative Therapeutic Agents for Parkinson's Disease Dementia
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of neurodegenerative disease therapeutics, the quest for effective treatments for Parkinson's Disease Dementia (PDD) remains a critical area of research. This guide provides a detailed, head-to-head comparison of (S)-Landipirdine (also known as SYN-120), a dual 5-HT6 and 5-HT2A receptor antagonist, with other therapeutic agents investigated for PDD. This comparison is based on available clinical trial data and is intended to serve as a resource for researchers, scientists, and drug development professionals.
It is important to note that This compound and SYN-120 are designations for the same chemical entity .[1][2][3] Therefore, this guide will use the name SYN-120 and compare it against established and investigational treatments for PDD, namely acetylcholinesterase inhibitors (rivastigmine, donepezil, galantamine), the NMDA receptor antagonist memantine, and the selective serotonin inverse agonist pimavanserin.
Executive Summary
The management of cognitive and neuropsychiatric symptoms in Parkinson's Disease Dementia presents a significant challenge. While acetylcholinesterase inhibitors, particularly rivastigmine, have shown modest efficacy and are a cornerstone of current treatment, there is a clear need for novel therapeutic approaches. SYN-120, with its distinct mechanism of targeting serotonin receptors, represented a promising investigational agent. However, clinical trial results have not demonstrated a significant benefit in cognition for patients with PDD. This guide will delve into the specifics of the available data for SYN-120 and its comparators to provide a clear, evidence-based overview.
Comparative Data on Therapeutic Agents for PDD
The following tables summarize the key characteristics and clinical trial outcomes for SYN-120 and its alternatives.
| Compound | Drug Class | Mechanism of Action | Target(s) | Status for PDD |
| This compound (SYN-120) | Dual Serotonin Receptor Antagonist | Antagonist at both 5-HT6 and 5-HT2A receptors.[4] | 5-HT6 and 5-HT2A receptors | Investigational (Phase 2a completed) |
| Rivastigmine | Acetylcholinesterase Inhibitor | Inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing synaptic acetylcholine levels. | AChE, BuChE | Approved |
| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibitor of acetylcholinesterase, increasing synaptic acetylcholine levels.[5] | AChE | Off-label use, investigational |
| Galantamine | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase and positively modulates nicotinic acetylcholine receptors. | AChE, Nicotinic Acetylcholine Receptors | Off-label use, investigational |
| Memantine | NMDA Receptor Antagonist | Uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] | NMDA receptor | Off-label use, investigational |
| Pimavanserin | Selective Serotonin Inverse Agonist | Inverse agonist and antagonist at 5-HT2A receptors with low affinity for 5-HT2C receptors and no significant affinity for dopamine receptors.[7][8] | 5-HT2A and 5-HT2C receptors | Approved for Parkinson's Disease Psychosis |
| Clinical Trial | Compound | Primary Endpoint(s) | Key Efficacy Results | Key Safety/Tolerability Findings |
| SYNAPSE (NCT02258152) | This compound (SYN-120) | Change from baseline in Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention (CoA) score. | Did not show a significant improvement in the primary endpoint compared to placebo.[9] | Generally well-tolerated. Worsening of motor symptoms was observed in the treatment group.[9] |
| EXPRESS (NCT00075817) | Rivastigmine | Change from baseline in Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).[7] | Statistically significant improvement in both ADAS-cog and ADCS-CGIC compared to placebo.[10] | Nausea, vomiting, and tremor were more frequent in the rivastigmine group.[11] |
| NCT00030979 | Donepezil | Change in ADAS-cog score.[12] | Showed some evidence of cognitive improvement, though not all studies met their primary endpoints. | Generally well-tolerated, with cholinergic side effects being the most common. |
| GAL-PDD-301 | Galantamine | Change from baseline in ADAS-cog and Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus). | Showed improvements in cognitive, neuropsychiatric, and motor symptoms in an open-label trial.[13][14] | Side effects included drooling, postural hypotension, and nausea.[13] |
| NCT00294554 | Memantine | Change in cognitive function.[15] | Showed some benefits in global clinical status and behavioral symptoms, particularly in patients with dementia with Lewy bodies.[16][17] | Generally well-tolerated. |
| HARMONY (NCT03325556) | Pimavanserin | Time to relapse of psychosis.[18] | Significantly reduced the risk of psychosis relapse in patients with dementia-related psychosis, including a PDD subgroup. Did not negatively impact cognitive function.[19][20] | Well-tolerated with no significant worsening of motor or cognitive function.[19][20] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide exert their effects through distinct signaling pathways. Understanding these differences is crucial for designing novel therapeutic strategies and for personalizing treatment approaches.
This compound (SYN-120): Dual Serotonin Receptor Antagonism
SYN-120's mechanism of action involves the simultaneous blockade of two serotonin receptor subtypes: 5-HT6 and 5-HT2A. The 5-HT6 receptor is primarily expressed in brain regions associated with cognition, and its antagonism is thought to enhance cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor is implicated in the pathophysiology of psychosis. The dual antagonism was hypothesized to provide both cognitive-enhancing and antipsychotic effects.
Acetylcholinesterase Inhibitors: Enhancing Cholinergic Transmission
Rivastigmine, donepezil, and galantamine all function by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function. By increasing the levels of acetylcholine in the synaptic cleft, these drugs enhance cholinergic signaling, which is diminished in PDD.
Memantine: NMDA Receptor Modulation
Memantine's neuroprotective effects are attributed to its role as an uncompetitive antagonist of the NMDA receptor. In pathological states, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this excitotoxic cascade without interfering with normal synaptic transmission.
Pimavanserin: Selective Serotonin Inverse Agonism
Pimavanserin is unique in its class as it does not rely on dopamine receptor blockade for its antipsychotic effects. Instead, it acts as an inverse agonist and antagonist at 5-HT2A receptors. This selective mechanism is thought to be responsible for its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the reliable assessment of cognitive and neuropsychiatric symptoms in clinical trials for PDD. Below are overviews of the key assessment tools used in the evaluation of SYN-120 and the comparator drugs.
Cognitive Drug Research (CDR) Computerized Assessment System
The CDR system is a battery of computerized tests designed to assess various aspects of cognitive function, including attention, working memory, and episodic memory.[6][13][21][22][23]
Key Domains Assessed:
-
Power of Attention: Simple Reaction Time, Choice Reaction Time, Digit Vigilance.
-
Continuity of Attention: A composite score derived from measures of sustained attention.
-
Quality of Episodic Memory: Word Recall (immediate and delayed), Word Recognition, Picture Recognition.
-
Working Memory: Numeric Working Memory, Spatial Working Memory.
Administration: The tests are administered on a laptop computer with a two-button (YES/NO) response box. The standard battery takes approximately 18-20 minutes to complete.[6]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used, standardized instrument for assessing the severity of cognitive dysfunction in dementia.[24][25][26][27]
Key Domains Assessed:
-
Memory: Word Recall, Word Recognition.
-
Language: Naming Objects and Fingers, Commands, Spoken Language Ability, Word Finding Difficulty, Comprehension.
-
Praxis: Constructional Praxis, Ideational Praxis.
-
Orientation: Orientation to time and place.
Administration: The ADAS-Cog is administered by a trained rater and involves a series of tasks presented to the patient. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. The administration and scoring are guided by a detailed manual.[24][25]
Mini-Mental State Examination (MMSE)
The MMSE is a brief, 30-point questionnaire used to screen for cognitive impairment.[5][28][29][30]
Key Domains Assessed:
-
Orientation
-
Registration
-
Attention and Calculation
-
Recall
-
Language
Administration: The MMSE is administered by a clinician or trained technician and takes approximately 5-10 minutes to complete.[5]
Neuropsychiatric Inventory (NPI)
The NPI is a structured interview with a patient's caregiver to assess a range of neuropsychiatric symptoms common in dementia.[31][8][32][33][34]
Key Domains Assessed:
-
Delusions
-
Hallucinations
-
Agitation/Aggression
-
Dysphoria/Depression
-
Anxiety
-
Apathy/Indifference
-
Irritability/Lability
-
Euphoria/Elation
-
Disinhibition
-
Aberrant Motor Behavior
-
Sleep and Night-time Behavior
-
Appetite and Eating
Administration: For each domain, the frequency and severity of the behavior, as well as the caregiver's distress, are rated.
Conclusion
The development of effective treatments for Parkinson's Disease Dementia is an ongoing challenge. While this compound (SYN-120) showed a novel mechanism of action, its clinical development for PDD did not demonstrate the desired efficacy in cognitive enhancement. In contrast, acetylcholinesterase inhibitors, particularly rivastigmine, have established a modest but significant benefit for cognitive symptoms in PDD. Memantine and galantamine are also used off-label with some evidence of benefit. Pimavanserin has proven effective for the treatment of psychosis in PDD without negatively impacting motor or cognitive function, addressing a critical need in this patient population.
This guide provides a comparative framework based on the available scientific literature. Further research is needed to identify novel therapeutic targets and to develop more effective treatments that can modify the course of cognitive decline in Parkinson's disease. The detailed protocols and signaling pathway diagrams presented here are intended to aid researchers in this endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 5. cgatoolkit.ca [cgatoolkit.ca]
- 6. CDR computerized assessment system - Wikipedia [en.wikipedia.org]
- 7. asm.confex.com [asm.confex.com]
- 8. dementiaresearch.org.au [dementiaresearch.org.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rivastigmine in the Treatment of Dementia Associated with Parkinson's Disease: A Randomized, Double-blind, Placebo-controlled Study | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 12. Donepezil to Treat Dementia in Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Mepolizumab improvements in health-related quality of life and disease symptoms in a patient population with very severe chronic rhinosinusitis with nasal polyps: psychometric and efficacy analyses from the SYNAPSE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. isrctn.com [isrctn.com]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 19. neurology.org [neurology.org]
- 20. Safety and efficacy of pimavanserin in patients with Lewy body dementia experiencing dementia-related psychosis in the HARMONY study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The value of assessing cognitive function in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. signanthealth.com [signanthealth.com]
- 24. fda.gov [fda.gov]
- 25. dementiaresearch.org.au [dementiaresearch.org.au]
- 26. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 27. researchgate.net [researchgate.net]
- 28. Understanding the Mini-Mental State Exam: A Tool for Cognitive and Clinical Assessment [blueprint.ai]
- 29. Mini-Mental State Examination | RehabMeasures Database [sralab.org]
- 30. [Mini-mental state examination: proposal of protocol to be used] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. neurology.org [neurology.org]
- 32. psychdb.com [psychdb.com]
- 33. dementiaresearch.org.au [dementiaresearch.org.au]
- 34. Neuropsychiatric Inventory [apa.org]
Assessing the Selectivity Profile of (S)-Landipirdine Against Other GPCRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as SYN120 and RO5025181, is a potent and selective antagonist of the serotonin 5-HT6 receptor, which has also demonstrated significant activity at the 5-HT2A receptor. This dual antagonism has positioned this compound as a compound of interest for investigating potential therapeutic applications in neurological and psychiatric disorders. Understanding the broader selectivity profile of this compound across the G-protein coupled receptor (GPCR) superfamily is crucial for predicting its potential on-target efficacy and off-target effects. This guide provides a comparative assessment of the selectivity of this compound against a panel of other GPCRs, supported by available experimental data and detailed methodologies.
This compound Binding Affinity Profile
Table 1: Binding Affinity (Ki) of this compound for Human Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT6 | Potent antagonist |
| 5-HT2A | Potent antagonist |
Note: Specific numerical Ki values from a comprehensive screening panel for this compound are not publicly available. The table reflects the qualitative description of its antagonist potency.
Comparative Selectivity with Other 5-HT6 Receptor Antagonists
To provide context for the selectivity of this compound, it is useful to compare its profile with other well-characterized 5-HT6 receptor antagonists. Many compounds in this class exhibit varying degrees of affinity for other serotonin receptor subtypes and other biogenic amine receptors.
Table 2: Comparative Binding Affinities (Ki, nM) of Selected 5-HT6 Receptor Antagonists
| Compound | 5-HT6 | 5-HT2A | 5-HT2B | 5-HT2C | D2 |
| This compound | Potent | Potent | - | - | - |
| Latrepirdine | Moderate | Moderate | - | - | - |
| Idalopirdine | High | Moderate | Low | Low | Low |
| Intepirdine | High | Moderate | - | - | - |
Experimental Protocols
The determination of the binding affinity of a compound for a GPCR is typically achieved through in vitro radioligand binding assays. Below are detailed methodologies for a representative competition binding assay and a functional cAMP assay, which are standard in the field for characterizing GPCR ligands.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells stably expressing the GPCR of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-LSD for the 5-HT6 receptor). The concentration is typically at or below the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for Gs or Gi-coupled receptors)
This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP), providing information on its functional activity (agonist or antagonist).
1. Cell Culture and Plating:
-
Cells expressing the GPCR of interest are seeded into 96- or 384-well plates and cultured to the desired confluency.
2. Compound Treatment:
-
For antagonist testing, cells are first incubated with varying concentrations of the test compound.
-
Subsequently, a fixed concentration of a known agonist for the receptor is added to stimulate cAMP production (for Gs-coupled receptors) or inhibit forskolin-stimulated cAMP production (for Gi-coupled receptors).
-
For agonist testing, cells are directly incubated with varying concentrations of the test compound.
3. Cell Lysis and cAMP Detection:
-
After the incubation period, the cells are lysed.
-
The intracellular cAMP concentration is then measured using a commercially available kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence (e.g., GloSensor™).
4. Data Analysis:
-
The data are analyzed to generate dose-response curves.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is determined.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate a typical GPCR signaling pathway and the workflow of a competition binding assay.
(S)-Landipirdine (SYN-120): A Comparative Meta-Analysis for Neuropsychiatric Symptoms in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
(S)-Landipirdine (also known as SYN-120) is an investigational drug that has been evaluated for the treatment of cognitive impairment and psychosis associated with neurodegenerative diseases, primarily Parkinson's disease dementia (PDD). As a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, its mechanism of action targets key pathways implicated in cognitive function and neuropsychiatric symptoms. This guide provides a meta-analysis of available clinical trial data for this compound and compares its performance against established and emerging therapies for related indications.
Performance and Safety Profile of this compound (SYN-120)
While a formal meta-analysis of this compound is not available, a phase 2a proof-of-concept clinical trial (NCT02258152) provides the primary data on its efficacy and safety in patients with Parkinson's disease dementia.
Efficacy in Parkinson's Disease Dementia:
The SYNAPSE study, a 16-week, randomized, double-blind, placebo-controlled trial, evaluated the safety and efficacy of SYN120 in PDD patients who were also receiving cholinesterase inhibitors[1][2]. The study did not meet its primary or key secondary endpoints for improving cognition. Specifically, there were no significant differences between the SYN120 and placebo groups on the Cognitive Drug Research (CDR) computerized assessment system's Continuity of Attention and Quality of Episodic Memory scores[2].
However, nominal improvements were observed in cognitive activities of daily living, as measured by the Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15), and in apathy/indifference scores on the Neuropsychiatric Inventory (NPI)[2].
Safety and Tolerability:
SYN-120 was found to be adequately tolerated. The incidence of adverse events was similar between the SYN-120 (74%) and placebo (77%) groups, with 16% of participants in both groups discontinuing treatment due to adverse events[2]. Notably, nausea and vomiting were more frequent in the SYN-120 group. A mild worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was also observed in the treatment group[2].
Comparative Analysis with Alternative Therapies
To provide a comprehensive overview, this section compares the clinical trial data of this compound with that of other drugs used to treat psychosis and cognitive deficits in neurodegenerative diseases.
For Psychosis in Parkinson's Disease: Pimavanserin
Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. It acts as a selective serotonin 5-HT2A receptor inverse agonist.
| Feature | This compound (SYN-120) in PDD[2] | Pimavanserin in PDP[3][4][5] |
| Primary Indication | Parkinson's Disease Dementia (Cognition) | Parkinson's Disease Psychosis |
| Mechanism of Action | 5-HT6 and 5-HT2A antagonist | Selective 5-HT2A inverse agonist |
| Primary Efficacy Outcome | No significant improvement in cognition | Significant reduction in psychosis symptoms |
| Key Efficacy Data | Nominal improvement in cognitive ADLs and apathy | Statistically significant improvement in SAPS-PD scores |
| Motor Symptoms | Mild worsening observed | No worsening of motor function |
| Key Adverse Events | Nausea, vomiting | Fall, urinary tract infection, hallucination |
For Agitation in Alzheimer's Disease: Brexpiprazole
Brexpiprazole is an atypical antipsychotic approved for the treatment of agitation associated with dementia of the Alzheimer's type. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.
| Feature | This compound (SYN-120) in PDD[2] | Brexpiprazole in Alzheimer's Agitation[6][7][8] |
| Primary Indication | Parkinson's Disease Dementia (Cognition) | Agitation in Alzheimer's Disease |
| Mechanism of Action | 5-HT6 and 5-HT2A antagonist | D2/5-HT1A partial agonist, 5-HT2A antagonist |
| Primary Efficacy Outcome | No significant improvement in cognition | Significant reduction in agitation symptoms |
| Key Efficacy Data | Nominal improvement in cognitive ADLs and apathy | Statistically significant improvement in CMAI scores |
| Discontinuation due to AEs | 16% | ~5% |
| Key Adverse Events | Nausea, vomiting, worsening motor symptoms | Headache, dizziness, urinary tract infection |
For Cognitive Impairment in Parkinson's Disease Dementia: Cholinesterase Inhibitors
Donepezil and Rivastigmine are cholinesterase inhibitors commonly used to treat cognitive symptoms in dementia associated with Parkinson's disease.
| Feature | This compound (SYN-120)[2] | Donepezil[9][10] | Rivastigmine (EXPRESS Study)[11][12][13] |
| Primary Indication | Parkinson's Disease Dementia (Cognition) | Dementia in Parkinson's Disease (Cognition) | Dementia associated with Parkinson's Disease (Cognition) |
| Mechanism of Action | 5-HT6 and 5-HT2A antagonist | Acetylcholinesterase inhibitor | Acetyl- and Butyrylcholinesterase inhibitor |
| Primary Efficacy Outcome | No significant improvement | Modest benefit on some cognitive aspects | Statistically significant improvement in cognition |
| Key Efficacy Data | No significant change in CDR scores | Significant improvement in MMSE and CGI | Significant improvement in ADAS-cog and ADCS-CGIC |
| Motor Symptoms | Mild worsening observed | No worsening of PD symptoms | Increased tremor reported |
| Key Adverse Events | Nausea, vomiting | Mild adverse events | Nausea, vomiting, tremor |
Experimental Protocols
This compound (SYN-120) - SYNAPSE Study (NCT02258152)
-
Study Design: A Phase IIa, multicenter, randomized, double-blind, placebo-controlled, two-arm, 16-week study[1][14].
-
Participants: Patients with Parkinson's disease dementia (PDD) who were already receiving a stable dose of a cholinesterase inhibitor[14].
-
Intervention: Oral SYN120 (100 mg/day) or placebo[2]. The dosing regimen included a titration period: 20 mg once daily for the first week, 50 mg once daily for the second week, and 100 mg once daily for the remaining 14 weeks[14].
-
Primary Outcome Measures: Change from baseline in the Cognitive Drug Research (CDR) computerized assessment system's Continuity of Attention score[14].
-
Secondary Outcome Measures: Included the CDR Quality of Episodic Memory score, Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15), Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep), and Neuropsychiatric Inventory (NPI)[2].
Pimavanserin - Phase 3 Study (NCT00658563)
-
Study Design: A multi-center, double-blind, placebo-controlled study[3].
-
Participants: Patients with Parkinson's disease psychosis (PDP)[3].
-
Intervention: Pimavanserin (10 mg or 40 mg) or placebo once daily for six weeks, in addition to stable doses of their existing dopamine replacement therapy[3].
-
Primary Outcome Measure: Antipsychotic efficacy as measured by the Scale for the Assessment of Positive Symptoms (SAPS)[3].
Brexpiprazole - Phase 3 Study (NCT01862640)
-
Study Design: A Phase 3, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-arm trial[7][15].
-
Participants: Male and female participants between 55 and 90 years of age with a diagnosis of probable Alzheimer's disease and agitation, residing in institutionalized or non-institutionalized settings[7].
-
Intervention: Fixed doses of brexpiprazole (1 mg/day or 2 mg/day) or placebo for 12 weeks[7].
-
Primary Outcome Measure: Change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score after 12 weeks of treatment[7].
-
Secondary Outcome Measure: Change from baseline in the Clinical Global Impression-Severity of Illness (CGI-S) score as related to agitation[15].
Donepezil - Crossover Study (NCT00030979)
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, crossover study[9][16].
-
Participants: Patients aged 40 years and older with Parkinson's disease and mild to moderate dementia[16].
-
Intervention: Donepezil (5-10 mg/day) or placebo. Treatment periods were 10 weeks with a 6-week washout period in between[9].
-
Primary Outcome Measure: Change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)[9][16].
-
Secondary Outcome Measures: Other scales of cognitive function, activities of daily living, mood, and quality of life[16].
Rivastigmine - EXPRESS Study
-
Study Design: A 24-week, multicenter, double-blind, placebo-controlled, parallel-group study[11][12].
-
Participants: Patients in whom mild-to-moderate dementia developed at least 2 years after a clinical diagnosis of Parkinson's disease[12].
-
Intervention: Placebo or 3 to 12 mg of rivastigmine per day for 24 weeks[12].
-
Primary Outcome Measures: Scores for the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)[12].
-
Secondary Outcome Measures: Scores for the Alzheimer's Disease Cooperative Study-Activities of Daily Living, the 10-item Neuropsychiatric Inventory, the Mini-Mental State Examination, Cognitive Drug Research power of attention tests, the Verbal Fluency test, and the Ten Point Clock-Drawing test[12].
Signaling Pathways and Experimental Workflows
This compound (SYN-120) Mechanism of Action
This compound acts as a dual antagonist for the 5-HT6 and 5-HT2A serotonin receptors.
Caption: Dual antagonism of 5-HT6 and 5-HT2A receptors by this compound.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is involved in learning and memory.
Caption: The canonical Gs-coupled signaling cascade of the 5-HT6 receptor.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gq alpha subunit. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.
Clinical Trial Workflow
The general workflow for the randomized controlled trials discussed follows a standard pattern of recruitment, screening, randomization, treatment, and follow-up.
Caption: A generalized workflow for the clinical trials cited in this guide.
References
- 1. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 2. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimavanserin in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term evaluation of open-label pimavanserin safety and tolerability in Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Brexpiprazole for the Treatment of Agitation in Alzheimer's Dementia: Two 12-Week, Randomized, Double-Blind, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil for dementia in Parkinson's disease: a randomised, double blind, placebo controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil for dementia in Parkinson's disease: a randomised, double blind, placebo controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Rivastigmine on Executive Function in Patients with Parkinson's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rivastigmine for dementia associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. albertoalbanese.it [albertoalbanese.it]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking (S)-Landipirdine's Effects Against Standard-of-Care Treatments for Neurodegenerative Diseases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational drug (S)-Landipirdine with current standard-of-care treatments for neurodegenerative diseases, primarily focusing on Alzheimer's disease and Parkinson's disease dementia. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available clinical data and mechanisms of action.
Executive Summary
This compound is a selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors that has been investigated for its potential cognitive-enhancing effects in neurodegenerative disorders. Standard-of-care treatments for Alzheimer's disease include cholinesterase inhibitors, NMDA receptor antagonists, and more recently, anti-amyloid monoclonal antibodies. For Parkinson's disease dementia, cholinesterase inhibitors are a mainstay of treatment.
Clinical trial data for this compound is limited to a Phase 2a study in Parkinson's disease dementia, which did not demonstrate a significant improvement in cognition but suggested potential benefits in apathy and activities of daily living. In contrast, standard-of-care treatments for Alzheimer's have a more extensive body of clinical evidence supporting their efficacy in slowing cognitive and functional decline. This guide presents a detailed comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials of this compound and standard-of-care treatments.
Table 1: this compound (SYN120) Clinical Trial Data
| Trial Identifier | Indication | Phase | N | Primary Endpoint(s) | Key Finding(s) | Adverse Events |
| NCT02258152 (SYNAPSE) [1][2] | Parkinson's Disease Dementia (PDD) | 2a | 82 | Change in Cognitive Drug Research (CDR) computerised assessment system Continuity of Attention and Quality of Episodic Memory scores[3] | No significant improvement in cognition. Nominal improvement in cognitive activities of daily living (PDAQ-15) and NPI-Apathy/Indifference scores.[3] | Adequately tolerated; mild worsening of motor symptoms (UPDRS); more frequent nausea and vomiting compared to placebo.[3] |
Table 2: Standard-of-Care Treatments Clinical Trial Data
| Drug Class | Drug(s) | Indication | Key Efficacy Findings | Common Adverse Events |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Mild to severe Alzheimer's Disease | Modest but statistically significant improvements in cognitive function (e.g., ADAS-cog scores) and global clinical state.[4][5] | Nausea, vomiting, diarrhea, insomnia, dizziness. |
| NMDA Receptor Antagonist | Memantine | Moderate to severe Alzheimer's Disease | Statistically significant effects on global status, cognition, function, and behavior.[1][6] Can be used in combination with cholinesterase inhibitors. | Dizziness, headache, confusion, constipation. |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab | Early Alzheimer's Disease | Significant reduction in brain amyloid plaques and slowing of cognitive and functional decline (e.g., on CDR-SB and ADAS-Cog14 scales).[7][8][9] | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache. |
| Anti-Amyloid Monoclonal Antibodies | Donanemab | Early Alzheimer's Disease | Significant slowing of cognitive and functional decline (e.g., on iADRS).[10][11][12] | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions. |
Experimental Protocols
This section details the methodologies for key clinical trials cited in this guide.
This compound (SYN120): SYNAPSE Trial (NCT02258152)
-
Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Population: 82 patients with Parkinson's disease dementia (PDD) who were already receiving a stable dose of a cholinesterase inhibitor.[1][2]
-
Intervention: Oral this compound (SYN120) 100 mg once daily or placebo for 16 weeks. The dosing regimen included a titration period: 20 mg/day for week 1, 50 mg/day for week 2, and 100 mg/day from week 3 to 16.[13]
-
Primary Outcome Measures: Change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention and Quality of Episodic Memory scores.[3]
-
Secondary Outcome Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15), Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep), and Neuropsychiatric Inventory (NPI).[3]
Standard-of-Care Treatments: Representative Trial Protocols
-
Donepezil (Cholinesterase Inhibitor): A multicenter, randomized, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease. Patients were randomized to receive 5 mg/day or 10 mg/day of donepezil or placebo for 24 weeks, followed by a 6-week placebo washout. Primary efficacy measures were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview Based Impression of Change-Plus (CIBIC plus).[5]
-
Memantine (NMDA Receptor Antagonist): A 24-week, randomized, double-blind, placebo-controlled trial in patients with moderate to severe Alzheimer's disease already receiving stable donepezil treatment. Patients received memantine (10 mg twice daily) or placebo. Primary efficacy parameters were the change from baseline in the total ADAS-Cog and CIBIC-Plus rating at Week 24.[6]
-
Lecanemab (Anti-Amyloid Antibody): Clarity AD Trial (NCT03887455): An 18-month, multicenter, double-blind, placebo-controlled, parallel-group study in participants with early Alzheimer's disease. Eligible participants were randomized 1:1 to receive intravenous lecanemab (10 mg/kg biweekly) or placebo. The primary endpoint was the change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.[3][7][8]
-
Donanemab (Anti-Amyloid Antibody): TRAILBLAZER-ALZ 2 Trial (NCT04437511): A multicenter, randomized, double-blind, placebo-controlled, 18-month phase 3 trial in participants with early symptomatic Alzheimer's disease with amyloid and tau pathology. Participants received intravenous donanemab or placebo every 4 weeks for 72 weeks. The primary outcome was the change in the integrated Alzheimer's Disease Rating Scale (iADRS) score from baseline to 76 weeks.[11][12][14]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.
Conclusion
This compound, as a dual 5-HT6 and 5-HT2A receptor antagonist, represents a different mechanistic approach to treating cognitive deficits in neurodegenerative diseases compared to the established standard-of-care. However, the currently available clinical data from a single Phase 2a trial in Parkinson's disease dementia are not sufficient to demonstrate clear cognitive benefits. Further larger-scale clinical trials would be necessary to establish its efficacy and safety profile.
In contrast, cholinesterase inhibitors and memantine have a long history of use and a well-documented, albeit modest, clinical benefit in Alzheimer's disease. The recent introduction of anti-amyloid monoclonal antibodies, lecanemab and donanemab, marks a significant advancement in disease-modifying therapy for early Alzheimer's disease, demonstrating a reduction in amyloid pathology and a slowing of clinical decline.
For researchers and drug development professionals, this comparative guide highlights the ongoing need for novel therapeutic strategies. While the 5-HT6 receptor remains a target of interest, the clinical development of antagonists has been challenging. Future research on this compound should aim to clearly define its therapeutic potential and target patient population. A notable limitation in this comparison is the lack of publicly available preclinical data for this compound, which would be crucial for a more in-depth evaluation of its pharmacological profile against standard-of-care treatments.[13]
References
- 1. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. TRAILBLAZER-ALZ-2 - Penn Memory Center [pennmemorycenter.org]
- 11. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-Landipirdine: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for (S)-Landipirdine necessitates a cautious and compliant approach based on general principles of hazardous waste management. Researchers, scientists, and drug development professionals must prioritize safety and adhere to institutional and regulatory standards when handling this research compound.
General Protocol for Disposal of Research Chemicals Without Specific Guidelines
When faced with a compound lacking a detailed disposal protocol, a systematic approach is crucial. The following steps provide a framework for ensuring safe and compliant disposal.
Step 1: Hazard Assessment
-
Consult the Supplier: The first step should always be to contact the supplier of this compound to request a Safety Data Sheet (SDS). This document is the primary source of handling and disposal information.
-
Literature Review: Conduct a thorough review of any available scientific literature on this compound. While disposal information may not be explicit, data on its chemical properties, reactivity, and biological effects can inform a preliminary hazard assessment.
-
Structural Analogy: Analyze the chemical structure of this compound to identify any functional groups or structural motifs that are characteristic of hazardous chemical classes. This can provide clues to its potential reactivity, toxicity, or other hazards.
-
Treat as Hazardous: In the absence of definitive information, the precautionary principle dictates that the chemical be handled and disposed of as a hazardous substance.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, contaminated labware).
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the concentration, and the appropriate hazard warnings (e.g., "Caution: Research Chemical - Handle as Hazardous Waste"). Do not use abbreviations.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless you have explicit confirmation of their compatibility from a qualified chemist or your EHS department.[1] Mixing incompatible chemicals can lead to dangerous reactions.[1]
-
Container Integrity: Ensure the waste container is made of a material compatible with this compound and is kept securely sealed except when adding waste.[1][2]
Step 3: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3][4] This area should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[5]
-
Arrange for Pickup: Once the waste container is full or you have completed the work requiring this compound, contact your institution's EHS department to arrange for a hazardous waste pickup.[5] Do not dispose of this compound down the drain or in the regular trash.[2][5]
Quantitative Data
Due to the lack of a specific SDS for this compound, no quantitative data regarding disposal parameters (e.g., reportable quantities, specific concentration limits for disposal) can be provided. All quantitative aspects of its disposal will be determined by your institution's EHS department based on their analysis and local regulations.
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound for disposal are publicly available. Any such procedures should only be undertaken by trained professionals following a validated protocol, and in most laboratory settings, chemical treatment of waste is not recommended. The standard and safest procedure is collection and disposal by a certified hazardous waste management service, arranged through your EHS department.
Visualizing the Disposal Workflow
Caption: Workflow for the disposal of a research chemical with unknown disposal guidelines.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safe Handling and Disposal of (S)-Landipirdine: A Procedural Guide
(S)-Landipirdine is a potent neuroactive compound intended for research purposes only.[1] As a specific Safety Data Sheet (SDS) with quantitative hazard data is not publicly available, the following guidelines are based on best practices for handling potentially hazardous research chemicals and neuroactive compounds. These procedures are designed to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent skin and respiratory exposure.[2][3] The recommended level of protection is equivalent to Level C, which is required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[4] Given the unknown specific inhalation hazards of this compound, a cautious approach is warranted.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Protects against skin contact. Double-gloving is recommended as surfaces in areas where hazardous drugs are present are often contaminated.[5] |
| Lab Coat/Gown | Disposable, polyethylene-coated gown with long sleeves and back closure.[6] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 respirator or higher. | Minimizes the risk of inhaling aerosolized particles, a potential route of exposure for hazardous drugs.[2][3] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for safely handling this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as specified in Table 1.
-
Verify Compound: Confirm the contents match the order information.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. The supplier recommends storage at room temperature in the continental US, though this may vary elsewhere.[1]
2.2. Weighing and Aliquoting
-
Controlled Environment: Conduct all weighing and aliquoting of solid this compound in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[3]
-
PPE: Wear the full PPE ensemble as detailed in Table 1.
-
Static Control: Use an anti-static weigh boat and grounding techniques to prevent dispersal of the powdered compound.
-
Clean-Up: Immediately after weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. Dispose of all contaminated disposables as hazardous waste.
2.3. Solubilization and Experimental Use
-
Solvent Addition: Add the desired solvent to the vial containing the weighed this compound slowly to avoid splashing.
-
Mixing: Cap the vial securely and mix using a vortex or sonicator until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Handling: When using the this compound solution in experiments, always wear the recommended PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and any solvent used for decontamination should be collected in a separate, labeled hazardous liquid waste container. As this compound is a heterocyclic amine, it should not be disposed of down the drain.[7]
-
Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Waste Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Neuroactive Compound").
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Arrange for pickup by your institution's environmental health and safety department.
Emergency Procedures
4.1. Spills
-
Evacuate: If a significant amount of solid this compound is spilled, evacuate the immediate area.
-
Secure Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover with absorbent pads. For a liquid spill, contain it with absorbent material.
-
Clean-Up: Use a chemical spill kit to clean the area. Work from the outside of the spill inwards.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent and cleaning agent.
-
Waste Disposal: Collect all clean-up materials in a hazardous waste container.
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of personnel exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. epa.gov [epa.gov]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Heterocyclic amine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
